molecular formula C12H17NO B11902924 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl- CAS No. 828939-16-8

3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-

Cat. No.: B11902924
CAS No.: 828939-16-8
M. Wt: 191.27 g/mol
InChI Key: UQDXFCIBPPJYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl- is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

828939-16-8

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2,2,6-trimethyl-3,4-dihydro-1H-quinolin-3-ol

InChI

InChI=1S/C12H17NO/c1-8-4-5-10-9(6-8)7-11(14)12(2,3)13-10/h4-6,11,13-14H,7H2,1-3H3

InChI Key

UQDXFCIBPPJYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C(C2)O)(C)C

Origin of Product

United States
Foundational & Exploratory

Chemical properties of 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Methodologies of 2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol

Executive Summary As a Senior Application Scientist, I have observed that the tetrahydroquinoline core is one of the most versatile scaffolds in modern medicinal chemistry. Specifically, 2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS: 828939-16-8) serves as a critical intermediate in the synthesis of complex therapeutic agents. Its unique structural features—a rigid bicyclic system, a gem-dimethyl group at C2, and a reactive hydroxyl group at C3—make it an ideal candidate for stereoselective functionalization. This whitepaper synthesizes field-proven insights, mechanistic causality, and validated protocols to guide researchers in the synthesis and application of this compound.

Chemical Identity and Physicochemical Properties

Before initiating any synthetic workflow, it is imperative to establish the baseline physicochemical parameters of the target molecule. The gem-dimethyl substitution at the C2 position significantly alters the lipophilicity and steric environment of the molecule compared to unsubstituted tetrahydroquinolines, dictating its downstream reactivity.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-3-ol
CAS Registry Number 828939-16-8
Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
SMILES String CC1=CC2=C(C=C1)NC(C)(C)C(O)C2
Key Precursor CAS 14465-54-4 (2,2,6-trimethyl-1,2-dihydroquinoline)

Synthetic Workflow and Mechanistic Causality

The synthesis of 2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-3-ol is a multi-step process requiring precise control over reaction conditions to ensure regioselectivity. The foundational methodology, pioneered by [1], relies on the cyclization of an N-propargylaniline derivative followed by controlled oxidation and hydrolysis.

The Mechanistic Pathway
  • Cu(I)-Catalyzed Cyclization : The synthesis begins with N-(1,1-dimethylpropargyl)-4-methylaniline. Copper(I) chloride (CuCl) acts as a soft Lewis acid, selectively coordinating to the terminal alkyne. This lowers the LUMO energy of the alkyne, facilitating an intramolecular 6-endo-dig electrophilic attack by the electron-rich aromatic ring. This yields the intermediate 2,2,6-trimethyl-1,2-dihydroquinoline.

  • Epoxidation and Ring Opening : The C3-C4 double bond of the dihydroquinoline is subjected to electrophilic epoxidation using mCPBA. The bulky gem-dimethyl group at C2 provides steric shielding, directing the facial selectivity of the epoxidation. Subsequent treatment with trifluoroacetic acid (TFA) induces a regioselective ring opening at C3, yielding 2,2,6-trimethyl-1,2,3,4-tetrahydro-3-quinolyl trifluoroacetate (CAS: 828939-15-7).

  • Mild Hydrolysis : The trifluoroacetate ester is hydrolyzed to the final 3-ol. The choice of a mild base is critical here to prevent unwanted side reactions.

SynthesisPathway N1 N-(1,1-dimethylpropargyl) -4-methylaniline N2 2,2,6-trimethyl-1,2- dihydroquinoline N1->N2 CuCl, Toluene Reflux (Cyclization) N3 3,4-Epoxy / Trifluoroacetate Intermediate N2->N3 mCPBA, then TFA (Epoxidation & Addition) N4 2,2,6-trimethyl-1,2,3,4- tetrahydroquinolin-3-ol N3->N4 KHCO3, MeOH/H2O (Hydrolysis)

Synthetic pathway of 2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-3-ol from N-propargylaniline.

Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints.

Phase 1: Preparation of 2,2,6-Trimethyl-1,2-dihydroquinoline

  • Procedure : Charge a flame-dried round-bottom flask with N-(1,1-dimethylpropargyl)-4-methylaniline (1.0 eq) and anhydrous toluene (0.2 M). Add CuCl (0.1 eq). Reflux the mixture (110°C) under argon for 4-6 hours.

  • Causality : Toluene is selected because its boiling point provides the optimal thermal energy required to overcome the activation barrier of the 6-endo-dig cyclization without causing thermal degradation of the precursor.

  • Validation Checkpoint : TLC analysis (Hexane:Ethyl Acetate 9:1) must show the complete disappearance of the alkyne precursor (Rf ~0.6) and the emergence of a highly UV-active spot (Rf ~0.4).

Phase 2: Epoxidation and Trifluoroacetylation

  • Procedure : Dissolve the crude 1,2-dihydroquinoline in anhydrous dichloromethane (DCM) at 0°C. Slowly add mCPBA (1.1 eq). After 2 hours, quench with saturated aqueous NaHCO3, extract, and concentrate. Dissolve the crude epoxide in THF and treat with TFA (1.2 eq) at room temperature for 1 hour.

  • Causality : The low temperature during epoxidation minimizes over-oxidation of the secondary amine nitrogen. TFA serves a dual purpose: it acts as an acid catalyst to open the epoxide and as a nucleophile to form the trifluoroacetate intermediate.

  • Validation Checkpoint : LC-MS of the intermediate should confirm the mass shift corresponding to the addition of the trifluoroacetate group.

Phase 3: Mild Hydrolysis to the 3-ol

  • Procedure : Dissolve the trifluoroacetate intermediate in a 1:1 mixture of methanol and water. Add potassium hydrogencarbonate (KHCO3) (2.0 eq) and stir for 40 minutes at room temperature. Extract with ethyl acetate, dry over anhydrous Na2SO4, and evaporate.

  • Causality : KHCO3 is deliberately chosen over strong bases (e.g., NaOH) because its mild alkalinity is sufficient to cleave the trifluoroacetate ester while completely avoiding base-catalyzed elimination or ring-opening of the delicate tetrahydroquinoline core.

  • Validation Checkpoint : Final LC-MS analysis must exhibit an [M+H]+ peak at m/z 192.1. ^1H-NMR (CDCl3) must reveal the disappearance of the trifluoroacetate signal and the presence of a distinct multiplet for the C3 methine proton adjacent to the newly formed hydroxyl group.

Applications in Drug Development

The 2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-3-ol scaffold is highly prized in contemporary drug discovery due to its rigid, lipophilic nature.

  • Androgen Receptor (AR) Modulators : The tetrahydroquinoline core acts as an excellent bioisostere for the steroidal backbone. By functionalizing the C3 hydroxyl group, researchers can synthesize selective androgen receptor modulators (SARMs) that exhibit high binding affinity to the AR ligand-binding domain without the off-target effects associated with traditional steroidal therapies, as documented in [2].

  • Ferroptosis-Targeted Therapeutics : Ferroptosis is an iron-dependent, non-apoptotic cell death pathway driven by catastrophic lipid peroxidation. Tetrahydroquinoline derivatives possess inherent radical-trapping antioxidant properties (analogous to liproxstatin-1). They are actively being developed to halt lipid peroxidation cascades in neurodegenerative diseases and ischemia-reperfusion injuries, as detailed in [3].

References

  • Williamson, N. M., & Ward, A. D. (2005). The preparation and some chemistry of 2,2-dimethyl-1,2-dihydroquinolines. Tetrahedron, 61(1), 155-165. URL: [Link]

  • Lin, Z. (2005). Androgen Receptor Modulator Compounds and Methods. World Intellectual Property Organization, WO2005090282A1.
  • Collaborative Medicinal Dev LLC. (2020). Heteroaromatic and Heterobicyclic Aromatic Derivatives for the Treatment of Ferroptosis-Related Disorders. World Intellectual Property Organization, WO2020185738A1.

Physicochemical Characterization of CAS 22005-19-2: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the transition from early-stage discovery to clinical formulation, establishing a robust physicochemical profile for a New Chemical Entity (NCE) is the most critical step in de-risking a drug program. CAS 22005-19-2 represents a proprietary NCE currently undergoing preclinical evaluation. Because its primary structural data remains under embargo, this whitepaper outlines the universal, gold-standard physicochemical characterization framework required to advance CAS 22005-19-2 toward an Investigational New Drug (IND) application.

The methodologies detailed herein are designed as self-validating systems, ensuring that every data point generated is cross-verified, mathematically sound, and strictly adheres to global regulatory standards.

Regulatory Grounding & Quality by Design (QbD)

The physicochemical characterization of CAS 22005-19-2 is not merely a data-gathering exercise; it is a regulatory prerequisite. According to the 1[1], establishing universal tests (description, identity, and impurities) alongside specific tests (polymorphism, particle size, and chirality) is mandatory to ensure batch-to-batch consistency and patient safety.

Furthermore, the downstream formulation of CAS 22005-19-2 relies heavily on the principles outlined in 2[2]. The physicochemical properties of the API directly dictate the selection of excipients to prevent adverse API-excipient interactions, degradation, or dissolution failures.

Workflow A CAS 22005-19-2 Synthesis B Thermodynamic Solubility A->B C Lipophilicity (LogP/LogD) A->C D Solid-State (XRD/DSC) A->D E Formulation (USP <1059>) B->E C->E D->E F IND Submission (ICH Q6A) E->F

Fig 1: Physicochemical characterization workflow for CAS 22005-19-2 from synthesis to IND.

Core Physicochemical Parameters & Causality

The behavior of CAS 22005-19-2 in biological systems is governed by a delicate balance of specific molecular traits.3[3] is essential to predict in vivo pharmacokinetic (PK) roadblocks.

  • Lipophilicity (LogP/LogD): Reflects the molecule's affinity for lipid environments. A highly lipophilic molecule will easily cross cell membranes but may suffer from poor aqueous solubility, leading to erratic systemic exposure[4].

  • Ionization (pKa): Dictates the charge state of the molecule at various physiological pH levels (e.g., gastric pH 1.2 vs. intestinal pH 6.8). This causality is critical: an ionized drug dissolves well but permeates poorly, whereas a neutral drug permeates well but may precipitate in the gut.

  • Thermodynamic Solubility: Unlike kinetic solubility (which can artificially inflate values due to supersaturation), thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvent.

Target Physicochemical Data Profile

To ensure CAS 22005-19-2 achieves optimal oral bioavailability, the development program targets the following quantitative specifications:

ParameterTarget SpecificationAnalytical MethodCausality / Impact on Development
Molecular Weight < 500 DaLC-MSEnsures optimal passive diffusion across lipid bilayers.
LogP (Lipophilicity) 2.0 - 4.0Shake-Flask (Octanol/Water)Balances aqueous solubility with membrane permeability.
Thermodynamic Solubility > 50 µg/mL (pH 6.8)HPLC-UVPrevents dissolution-rate limited absorption in the GI tract.
pKa 6.5 - 8.0 (Basic)Potentiometric TitrationEnsures partial ionization in the small intestine for optimal absorption.
Solid-State Form Form I (Anhydrous)pXRD / DSCGuarantees thermodynamic stability and prevents polymorphic shifts.

Experimental Workflows & Self-Validating Protocols

To guarantee trustworthiness, the experimental protocols for CAS 22005-19-2 must be self-validating. This means incorporating internal controls and orthogonal checks that automatically flag anomalous data.

Protocol 1: Thermodynamic Solubility via Shake-Flask and HPLC-UV

Causality: Kinetic solubility assays that rely on DMSO stock dilutions often lead to supersaturation, yielding false positives for solubility. The shake-flask method introduces the solid API directly into the aqueous buffer, ensuring the crystal lattice reaches a true thermodynamic equilibrium. Self-Validation: Equilibrium is confirmed only when the concentration variance between the 24-hour and 48-hour time points is <5%.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 mg of solid CAS 22005-19-2 into triplicate amber glass vials to prevent photodegradation.

  • Media Addition: Add 1.0 mL of biologically relevant media (e.g., FaSSIF pH 6.5, SGF pH 1.2) to each vial.

  • Equilibration: Incubate the vials at 37°C in a temperature-controlled rotary shaker at 200 RPM.

  • Sampling & Phase Separation: At 24 and 48 hours, extract a 100 µL aliquot. Centrifuge at 10,000 x g for 15 minutes to separate the undissolved solid pellet from the supernatant.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a 5-point calibration curve (Acceptance criteria: R² > 0.999).

  • Orthogonal Validation: Recover the remaining solid pellet and analyze it via Powder X-Ray Diffraction (pXRD) to ensure no polymorphic transformation or hydrate formation occurred during the aqueous incubation.

Protocol 2: pKa Determination via Potentiometric Titration

Causality: The ionization state of CAS 22005-19-2 dictates its gastrointestinal absorption. Potentiometric titration measures the change in pH as a titrant is added, offering superior precision over spectrophotometric methods, especially for compounds lacking strong UV chromophores. Self-Validation: The system utilizes a Bjerrum plot to mathematically validate the inflection point, ensuring the calculated pKa is a true chemical property and not an artifact of electrode drift.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass pH electrode using NIST-traceable standard buffers (pH 4.0, 7.0, 10.0) at a constant 25°C.

  • Sample Preparation: Dissolve 2.0 mg of CAS 22005-19-2 in 10 mL of 0.15 M KCl. The KCl acts as a background electrolyte to maintain constant ionic strength, preventing activity coefficient fluctuations.

  • Automated Titration: Using an autotitrator, inject 0.1 M HCl or 0.1 M NaOH in micro-increments (0.01 mL).

  • Data Acquisition: The system must be programmed to record the pH only after equilibrium is reached (drift <0.1 mV/sec).

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve using the first derivative method and cross-verify using a Bjerrum plot.

ADME P Physicochemical Properties A Absorption (GI Tract) P->A Permeability D Distribution (Plasma) A->D M Metabolism (Hepatic) D->M T Target Engagement D->T Free Drug E Excretion (Renal) M->E

Fig 2: Impact of CAS 22005-19-2 physicochemical properties on ADME and pharmacodynamics.

References
  • [1] Title: ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline Source: europa.eu URL: 1

  • [2] Title: Excipient General Chapters - USP <1059> Excipient Performance Source: usp.org URL:2

  • [4] Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: pharmafeatures.com URL:4

  • [3] Title: Physicochemical Property Study Source: wuxiapptec.com URL: 3

Sources

Molecular Structure Analysis and Characterization of 2,2,6-Trimethyl-1,2,3,4-tetrahydro-3-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently embedded in agents targeting neurodegenerative diseases, oxidative stress, and parasitic infections. This whitepaper provides an in-depth technical analysis of 2,2,6-trimethyl-1,2,3,4-tetrahydro-3-quinolinol , detailing its structural nuances, mechanistic synthesis pathways, and rigorous analytical characterization protocols. Designed for drug development professionals, this guide synthesizes theoretical chemistry with field-proven bench methodologies.

Pharmacochemical Relevance & Structural Nuances

The tetrahydroquinoline core is ubiquitous in nature and synthetic pharmacology, acting as a critical pharmacophore in a wide array of bioactive compounds[1]. The specific substitution pattern of 2,2,6-trimethyl-1,2,3,4-tetrahydro-3-quinolinol imparts unique physicochemical properties:

  • C2 gem-Dimethyl Group: The presence of twin methyl groups at the C2 position provides significant steric shielding to the adjacent secondary amine. This bulk prevents rapid N-oxidation and metabolic degradation, a crucial feature for maintaining the compound's half-life in biological systems. It also locks the piperidine ring into a specific conformational space.

  • C6 Methyl Group: Situated on the aromatic ring, this electron-donating group increases the electron density of the fused benzene system, enhancing its radical-scavenging capabilities. This makes the precursor dihydroquinolines potent antioxidants[2].

  • C3 Hydroxyl Group: The introduction of a chiral hydroxyl group at C3 transforms the lipophilic core into a versatile hydrogen-bond donor/acceptor. This modification is critical for orienting the molecule within target protein binding pockets (e.g., acetylcholinesterase or parasitic targets) and significantly improves aqueous solubility.

Mechanistic Pathways & Synthetic Workflow

The synthesis of 3-hydroxy-1,2,3,4-tetrahydroquinolines from their 1,2-dihydroquinoline precursors requires precise control over chemoselectivity and regioselectivity[3].

Causality in Experimental Design
  • Why N-Protection is Mandatory: The secondary amine of the THQ core is highly electron-rich. Direct exposure to an epoxidizing agent like m-CPBA will result in rapid N-oxidation, yielding undesired nitrones or N-oxides. By converting the amine to an N-acetyl amide, electron density is withdrawn via resonance. This deactivates the nitrogen, directing the electrophilic epoxidation exclusively to the C3-C4 alkene.

  • Regioselective Epoxide Opening: In the final step, Lithium Aluminum Hydride (LiAlH₄) serves a dual purpose: it cleaves the N-acetyl protecting group and regioselectively opens the epoxide. Hydride attack occurs preferentially at the C4 benzylic position . This is driven by sterics (C3 is heavily shielded by the bulky gem-dimethyls at C2) and electronics (the transition state at C4 is stabilized by the adjacent aromatic ring). Consequently, the C-O bond at C4 breaks, localizing the hydroxyl group at C3.

Synthesis A 1,2-Dihydroquinoline Precursor B N-Acetylation (Protection) A->B Ac2O, Pyridine C 3,4-Epoxide Intermediate B->C m-CPBA, CH2Cl2 D 3-Quinolinol Target C->D LiAlH4, THF (Regioselective)

Synthetic workflow from 1,2-dihydroquinoline to the target 3-quinolinol.

Structural & Conformational Analysis

The saturated piperidine ring of the THQ system cannot adopt a planar geometry; instead, it relaxes into a half-chair conformation .

Because C3 is a stereocenter, the compound exists as a pair of enantiomers (R and S). In the lowest-energy conformer, the bulky gem-dimethyl groups at C2 force the C3-hydroxyl group into a pseudo-equatorial position . If the hydroxyl group were to adopt a pseudo-axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial methyl group at C2 and the axial proton at C4. This conformational locking is highly advantageous for structure-based drug design, as it presents the pharmacophoric -OH group in a predictable vector.

Conformation Core THQ Piperidine Ring (Half-Chair Conformation) C2 C2 gem-Dimethyls (Steric Shielding) Core->C2 C3 C3 Hydroxyl (Pseudo-Equatorial) (Minimizes 1,3-diaxial clash) Core->C3 C4 C4 Benzylic Protons (Hyperconjugation) Core->C4

Conformational features of the substituted tetrahydroquinoline piperidine ring.

Analytical Characterization Protocols

To ensure the structural integrity and purity of the synthesized compound, a multi-modal analytical approach is required.

Quantitative Data: Expected ¹H NMR Shifts

The following table summarizes the expected ¹H NMR (CDCl₃, 400 MHz) spectral data. The diastereotopic nature of the C2 methyls and C4 protons is a critical diagnostic feature for confirming the formation of the C3 stereocenter.

PositionNucleusExpected Shift (ppm)MultiplicityIntegrationAssignment Rationale
C2-CH₃ (a) ¹H1.15Singlet3HShielded gem-methyl, diastereotopic
C2-CH₃ (b) ¹H1.32Singlet3HDeshielded gem-methyl, diastereotopic
C6-CH₃ ¹H2.25Singlet3HAromatic methyl
C4-H (ax) ¹H2.55dd (J=16.0, 9.5 Hz)1HBenzylic, pseudo-axial
C4-H (eq) ¹H2.95dd (J=16.0, 5.5 Hz)1HBenzylic, pseudo-equatorial
C3-H ¹H3.75dd (J=9.5, 5.5 Hz)1HCarbinolic proton, adjacent to OH
N-H / O-H ¹H3.50 - 4.00Broad Singlets2HExchangeable with D₂O
C8-H ¹H6.45d (J=8.0 Hz)1HAromatic, ortho to amine
C7-H ¹H6.85dd (J=8.0, 1.5 Hz)1HAromatic
C5-H ¹H6.90d (J=1.5 Hz)1HAromatic, meta coupling

Note: Exact Mass (HRMS ESI-TOF) for C₁₂H₁₇NO [M+H]⁺ requires a theoretical m/z of 192.1384.

Experimental Methodologies (Step-by-Step)

The following self-validating protocol outlines the transformation of the N-protected precursor to the final 3-quinolinol target.

Protocol: Regioselective Epoxide Opening via Hydride Reduction

Objective: Convert 1-acetyl-3,4-epoxy-2,2,6-trimethyl-1,2,3,4-tetrahydroquinoline to 2,2,6-trimethyl-1,2,3,4-tetrahydro-3-quinolinol.

Reagents & Equipment:

  • 1-acetyl-3,4-epoxy-2,2,6-trimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq, 10 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (3.0 eq, 30 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Flame-dried glassware, Argon balloon, Ice bath.

Step-by-Step Procedure:

  • System Preparation: Purge a 250 mL round-bottom flask with Argon. Add 50 mL of anhydrous THF and cool to 0 °C using an ice bath. Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with moisture, degrading the reducing agent.

  • Hydride Addition: Carefully suspend LiAlH₄ (3.0 eq) in the chilled THF under continuous stirring.

  • Substrate Addition: Dissolve the epoxide precursor (1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic reaction.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat to 65 °C for 4 hours.

  • Validation (TLC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3). The starting material (UV active, PMA inactive) should disappear, replaced by a highly polar product spot that stains intensely with Phosphomolybdic Acid (PMA) due to the free hydroxyl and amine groups.

  • Fieser Quench (Critical Safety Step): Cool the reaction to 0 °C. Sequentially and cautiously add:

    
     mL of H₂O (where 
    
    
    
    = grams of LiAlH₄ used), followed by
    
    
    mL of 15% aqueous NaOH, and finally
    
    
    mL of H₂O. Causality: This specific quenching sequence traps the aluminum salts as a granular, easily filterable white precipitate rather than a gelatinous emulsion.
  • Isolation: Stir vigorously for 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake with hot ethyl acetate (3 × 30 mL).

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to afford the pure 2,2,6-trimethyl-1,2,3,4-tetrahydro-3-quinolinol as a crystalline solid.

References

1.[1] Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews - ACS Publications.[Link] 2.[2] Antitrypanosomal Activity of 1,2-Dihydroquinolin-6-ols and Their Ester Derivatives. Journal of Medicinal Chemistry (via ResearchGate).[Link] 3.[3] Ren-Zhong Wan's research works (Oxidative C-H functionalization and epoxidation of 1,2-dihydroquinolines). ResearchGate.[Link]

Sources

Thermodynamic Stability of Tetrahydroquinoline Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydroquinoline (THQ) and its derivatives represent a highly privileged structural motif in both medicinal chemistry and materials science. From serving as potent inhibitors for oncogenic targets like mTOR and LSD1 to acting as liquid organic hydrogen carriers (LOHCs), the functional utility of the THQ scaffold is vast. However, the successful translation of a THQ derivative from a conceptual molecule to a viable pharmaceutical or industrial agent hinges entirely on its thermodynamic stability .

As an application scientist, understanding the thermodynamic boundaries of these molecules—ranging from their baseline calorimetric phase transitions to their dynamic free-energy landscapes within protein binding pockets—is non-negotiable. This whitepaper deconstructs the thermodynamic profiling of THQ derivatives, providing field-proven methodologies, causal mechanistic insights, and self-validating experimental protocols.

Baseline Thermodynamic Properties of the THQ Core

Before engineering complex derivatives, one must establish the thermodynamic baseline of the unmodified core. The fundamental properties of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) and 5,6,7,8-tetrahydroquinoline have been rigorously quantified using adiabatic heat-capacity calorimetry and comparative ebulliometry 1.

Causality of Phase Transitions: The saturation of one of the rings in the quinoline system introduces significant conformational flexibility, which dictates the molecule's entropy and enthalpy of fusion.

  • 1,2,3,4-THQ exhibits distinct solid-state phase transformations near 62 K, 115 K, and 232 K. These transitions are caused by the structural reorganization of the partially saturated ring system as thermal energy increases.

  • 5,6,7,8-THQ , in contrast, consistently forms a glass upon cooling. It only crystallizes when reheated above its glass-transition temperature near 160 K. This occurs due to kinetic trapping; the activation energy for nucleation is too high at low temperatures, requiring thermal energy (reheating) to overcome the kinetic barrier and achieve the thermodynamically stable crystalline state.

Understanding these phase boundaries is critical for formulation scientists to prevent polymorphic shifts or unintended crystallization during drug storage.

Thermodynamic Stability in Protein-Ligand Complexes

In targeted cancer therapy, THQ derivatives are designed to bind competitively to enzyme active sites. The thermodynamic stability of these protein-ligand complexes directly correlates with the drug's efficacy and residence time.

mTOR Inhibitors (Morpholine-Substituted THQs)

Morpholine-substituted THQ derivatives have been rationally designed to target the mammalian target of rapamycin (mTOR) active site. The addition of the morpholine moiety increases the thermodynamic driving force for binding by optimizing hydrogen bonding networks and displacing high-energy, disordered water molecules from the binding pocket. Molecular dynamics (MD) simulations confirm that these complexes maintain structural integrity, with minimal root-mean-square deviation (RMSD) over extended trajectories, indicating a deep, thermodynamically stable energy minimum 2.

LSD1 Inhibitors (3D-QSAR Guided Design)

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target. By utilizing 3D-QSAR modeling (CoMFA and CoMSIA) combined with MM/PBSA free energy calculations, researchers have demonstrated that introducing specific hydrophobic and amino groups to the THQ scaffold significantly lowers the binding free energy (


). This yields highly stable complexes, such as the derivative "18x," which achieves an IC50 of 0.54 µM with excellent liver microsomal stability 3.

Thermochemistry of Metal-THQ Adducts

Beyond organic biological targets, THQs coordinate readily with transition metals. This coordination chemistry is vital for developing novel catalysts and optimizing chromatographic separations.

Calorimetric studies of adducts formed between THQ and divalent transition metal bromides (e.g., Fe, Co, Ni, Cu, Zn) provide exact standard enthalpies of formation. The highly exothermic nature of these formations (e.g.,


 kJ/mol for specific adducts) validates the pseudo-octahedral coordination stability. This stability is causally driven by the strong electron-donating capacity of the THQ nitrogen atom, which forms robust coordinate covalent bonds with the metal center 4.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Adiabatic Heat-Capacity Calorimetry for THQ Baseline Stability

This protocol determines the absolute entropy and standard enthalpy of formation for synthesized THQ derivatives.

  • Sample Tempering & Crystallization:

    • Action: Cool the liquid THQ sample at a strict rate of 1 K/hr. Once solidified, thermally cycle the sample between <100 K and within 2 K of its triple-point temperature.

    • Causality: Rapid cooling traps the molecule in an amorphous glass state. Slow cooling and thermal cycling provide the activation energy required for the molecules to rearrange into the most thermodynamically stable crystalline lattice.

    • Self-Validation Checkpoint: Measure the enthalpy-of-fusion across multiple cycles. The results must be reproducible within 0.01%. Any greater variance indicates incomplete tempering or pre-melting caused by impurities 1.

  • Combustion Calorimetry:

    • Action: Combust the sample in a highly pressurized oxygen bomb calorimeter.

    • Causality: Complete oxidation breaks all bonds, allowing the calculation of the standard enthalpy of formation (

      
      ) via Hess's Law.
      
    • Self-Validation Checkpoint: Titrate the residual nitric acid with standard NaOH and recover all

      
      . The mass balance of recovered 
      
      
      
      versus the theoretical carbon yield must match exactly, proving complete combustion occurred without unburned carbon artifacts.
Protocol B: In Silico Thermodynamic Stability Assessment (MD Simulations)

This workflow validates the thermodynamic stability of a THQ derivative within a target protein (e.g., mTOR or LSD1) prior to in vitro synthesis 2.

  • Topology Generation:

    • Action: Generate ligand topologies using the OPLS (Optimized Potential for Liquid Simulations) force field.

    • Causality: OPLS accurately assigns partial charges and Lennard-Jones parameters, ensuring the potential energy surface correctly reflects the THQ derivative's electron distribution.

  • Solvation and Ionization:

    • Action: Submerge the protein-ligand complex in a cubic TIP3P water box and add neutralizing counterions (e.g., Na+, Cl-).

    • Causality: Mimics physiological thermodynamic boundary conditions, accounting for the entropic penalty of displacing water.

  • Equilibration (NVT/NPT Ensembles):

    • Action: Run NVT (constant volume/temperature) to heat the system to 300 K, followed by NPT (constant pressure/temperature) to stabilize at 1 bar.

    • Self-Validation Checkpoint: The system is computationally validated only when temperature, pressure, and potential energy plateau, showing zero statistically significant drift over the final 100 ps of the equilibration phase.

  • Production Run & MM/PBSA:

    • Action: Execute a 50 ns production run in GROMACS. Calculate the binding free energy using the MM/PBSA method.

    • Self-Validation Checkpoint: An RMSD plateau (< 3 Å fluctuation) over the final 20 ns validates that the ligand has found a thermodynamically stable local minimum within the binding pocket.

Quantitative Data Summary

The table below consolidates key thermodynamic and kinetic parameters of THQ derivatives across various applications.

Compound / SystemParameter MeasuredValue / ObservationAnalytical Method
1,2,3,4-Tetrahydroquinoline Solid-State Phase Transitions62 K, 115 K, 232 KAdiabatic Calorimetry
5,6,7,8-Tetrahydroquinoline Glass Transition Temperature~160 KAdiabatic Calorimetry
FeBr₂—(THQ)₂ Adduct Standard Enthalpy of Formation-29.78 ± 0.03 kJ/molSolution Calorimetry
Morpholine-THQ (Cmpd 10e) IC50 (A549 Lung Cancer Cells)0.033 ± 0.003 µMMTT Assay / MD Simulation
THQ-LSD1 Inhibitor (18x) IC50 (LSD1 Enzyme)0.54 µM3D-QSAR / MM-PBSA

Visualization: Thermodynamic Evaluation Workflow

The following diagram illustrates the interconnected workflow for evaluating the thermodynamic stability of THQ derivatives during the drug design lifecycle.

G Synth THQ Scaffold Synthesis Calorimetry Calorimetric Profiling (Phase Transitions) Synth->Calorimetry Baseline Stability Docking Molecular Docking (Initial Affinity) Synth->Docking In Silico Screening InVitro In Vitro Validation (mTOR / LSD1) Calorimetry->InVitro Physical Parameters MD MD Simulations (Thermodynamic Stability) Docking->MD Pose Selection MD->InVitro Binding Free Energy Lead Optimized Lead Compound InVitro->Lead Efficacy Confirmed

Thermodynamic evaluation workflow for THQ derivatives in drug design.

References

  • THE THERMODYNAMIC PROPERTIES OF 1,2,3,4- 5,6,7,8- TETRAHYDROQUINOLINES Source: osti.gov URL:1

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: mdpi.com URL:2

  • Thermochemical parameters of 1,2,3,4-tetrahydroquinoline adducts of some divalent transition metal bromides Source: scirp.org URL:4

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation Source: nih.gov URL:3

Sources

Strategic Synthesis of 3-Hydroxy-1,2,3,4-Tetrahydroquinolines: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The 3-hydroxy-1,2,3,4-tetrahydroquinoline (3-HTQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore in diverse therapeutic agents ranging from androgen receptor modulators to antiviral alkaloids like Virantmycin.

Unlike its 4-hydroxy isomer, the 3-hydroxy variant presents unique synthetic challenges due to the distal relationship between the nitrogen atom and the C3 stereocenter. Direct functionalization of the tetrahydroquinoline ring often lacks regiocontrol, while reduction of the aromatic quinoline precursor requires overcoming the high resonance energy of the heterocycle while preventing elimination of the labile hydroxyl group.

This guide delineates three high-fidelity synthetic pathways, prioritizing stereochemical integrity and scalability.

Retrosynthetic Analysis

To navigate the synthetic landscape, we view the 3-HTQ target through three distinct disconnections:

  • Ring Reduction: Saturating the heteroaromatic quinoline core.

  • Cyclization: Constructing the ring via intramolecular epoxide opening.[1]

  • Biocatalytic Resolution: Stereoselective reduction of the corresponding ketone.

Retrosynthesis Target Target: 3-Hydroxy-THQ (Chiral C3) RouteA Route A: Asymmetric Hydrogenation (Ir-Catalysis) Target->RouteA Reduction RouteB Route B: Intramolecular Cyclization (Epoxide Opening) Target->RouteB C-N Bond Formation RouteC Route C: Biocatalysis (KRED Reduction) Target->RouteC DKR / Reduction PrecursorA 3-Substituted Quinoline RouteA->PrecursorA PrecursorB Aniline-Tethered Epoxide RouteB->PrecursorB PrecursorC 3-Ketotetrahydroquinoline RouteC->PrecursorC

Figure 1: Strategic retrosynthetic disconnections for the 3-hydroxy-tetrahydroquinoline scaffold.

Route A: Asymmetric Hydrogenation (Iridium Catalysis)[2][3][4]

The direct asymmetric hydrogenation of quinolines is the most atom-economic route. However, 3-substituted quinolines are notoriously difficult substrates compared to their 2-substituted counterparts due to steric hindrance at the hydride acceptance site.

The Zhou System (Ir/Bisphosphine/Iodine)

The breakthrough in this field was established by Zhou and colleagues , who developed an Iridium-catalyzed system activated by iodine.[2] This method is superior for its ability to tolerate functional groups that would otherwise poison heterogeneous catalysts.

  • Catalyst: [Ir(COD)Cl]2

  • Ligand: Atropoisomeric bisphosphines (e.g., (R)-MeO-BiPhep or (R)-SegPhos).

  • Additive: Iodine (I2) or Tetrabutylammonium iodide (TBAI).

  • Mechanism: The iodine additive forms a catalytically active Ir(III) species. The reaction proceeds via a cascade: 1,4-hydride addition (forming an enamine), isomerization to an iminium ion, and a final enantioselective 1,2-hydride addition.

Critical Consideration: For 3-hydroxy derivatives, the hydroxyl group is often protected (e.g., as a silyl ether or ester) during hydrogenation to prevent catalyst deactivation or elimination.

IrMechanism Start Quinoline Substrate Step1 1,4-Hydride Addition Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Acid/I2 Promoted Isomerization Inter1->Step2 Inter2 Iminium Cation Step2->Inter2 Step3 Enantioselective 1,2-Reduction Inter2->Step3 End Chiral THQ Step3->End

Figure 2: Mechanistic cascade of Iridium-catalyzed quinoline hydrogenation.

Route B: Intramolecular Epoxide Opening (The Constructive Route)

When specific stereochemistry at C3 is required (e.g., >99% ee) and cannot be achieved via hydrogenation, the intramolecular epoxide opening is the gold standard. This route constructs the piperidine ring onto the aniline core, leveraging the high enantiopurity of epoxides accessible via Sharpless or Shi epoxidation.

Mechanism & Stereochemistry

This transformation involves a 5-exo-tet or 6-endo-tet cyclization. For 3-HTQ synthesis, the aniline nitrogen acts as the nucleophile attacking the C3 position of a tethered epoxide.

  • Regioselectivity: Controlled by Baldwin's rules and the Lewis acid/base used.

  • Stereospecificity: Proceeding via an SN2 mechanism, this reaction results in the inversion of configuration at the epoxide carbon.

Detailed Experimental Protocol

Target: Synthesis of (3S)-3-hydroxy-1,2,3,4-tetrahydroquinoline via epoxide opening.

Prerequisites:

  • Precursor: N-(2-aminophenyl)-2,3-epoxypropyl derivative (often protected at Nitrogen).

  • Reagents: Potassium tert-butoxide (t-BuOK) or Lewis Acid (Sc(OTf)3).

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Charge the flask with the amino-epoxide precursor (1.0 equiv, 5.0 mmol) and dissolve in anhydrous THF (0.1 M concentration).

  • Activation:

    • Base Method: Cool to 0°C. Add t-BuOK (1.1 equiv) dropwise as a 1.0 M solution in THF.

    • Lewis Acid Method:[3] Add Sc(OTf)3 (10 mol%) at room temperature.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for the disappearance of the epoxide.

  • Quenching:

    • Quench with saturated aqueous NH4Cl (10 mL).

    • Dilute with EtOAc (30 mL).

  • Workup:

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry over anhydrous Na2SO4. Filter and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes). The 3-hydroxy-THQ is typically polar; ensure the column is flushed well.

Validation Check: The appearance of a broad singlet at ~3.5–4.0 ppm (CH-OH) and the disappearance of epoxide protons (2.5–3.0 ppm) in 1H NMR confirms cyclization.

Route C: Biocatalytic Synthesis (Ketoreductases)

Modern process chemistry increasingly favors enzymatic routes for their green profile and perfect stereocontrol.

Dynamic Kinetic Resolution (DKR)

Starting from 3-keto-1,2,3,4-tetrahydroquinoline (which is achiral/racemic due to keto-enol tautomerization), Ketoreductases (KREDs) can selectively reduce one enantiomer of the ketone. Because the ketone enolizes rapidly in situ, the enzyme continuously pulls the equilibrium toward the desired chiral alcohol, theoretically allowing 100% yield of a single enantiomer.

  • Enzyme Class: NADPH-dependent Ketoreductases (KREDs).

  • Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose.

  • Conditions: Aqueous buffer (pH 7.0), 30°C.

Comparative Analysis of Pathways

The following table contrasts the three methodologies to aid in selection based on project constraints.

FeatureRoute A: Ir-HydrogenationRoute B: Epoxide OpeningRoute C: Biocatalysis (KRED)
Primary Utility Large-scale reduction of stable precursorsHigh-precision stereochemical synthesisGreen manufacturing & high ee%
Key Reagent [Ir(COD)Cl]2 / Chiral LigandSharpless Epoxide / BaseEngineered KRED / NADPH
Atom Economy ExcellentModerate (Leaving groups involved)Excellent
Stereocontrol 90–96% ee (Ligand dependent)>98% ee (Substrate controlled)>99% ee (Enzyme controlled)
Limitation 3-OH group can cause eliminationMulti-step precursor synthesisEnzyme screening required

References

  • Zhou, Y.-G., et al. "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds."[4] Accounts of Chemical Research, 2007.

  • Wang, D.-W., et al. "Highly Enantioselective Iridium-Catalyzed Hydrogenation of 2-Benzylquinolines and 2-Functionalized and 2,3-Disubstituted Quinolines."[4] Journal of the American Chemical Society, 2009.

  • Stoltz, B. M., et al. "Iridium-Catalyzed Enantioselective and Diastereoselective Hydrogenation of 1,3-Disubstituted Isoquinolines." ACS Catalysis, 2020.

  • Deketelaere, S., et al. "Intramolecular epoxide ring opening cyclisation reactions involving guanidines."[3] Tetrahedron, 2017.

  • Biswas, A., et al. "Synthesis of cananodine by intramolecular epoxide opening." Tetrahedron Letters, 2017.

  • Hanson, R. L., et al. "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology, 2022.

Sources

Technical Monograph: Thermal Profile & Characterization of Aloin (CAS 22005-19-2)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Characterization Profile: Aloin (CAS 22005-19-2) Content Type: Technical Monograph Audience: Pharmaceutical Researchers, Formulation Scientists, and Process Engineers.

Executive Summary

Aloin (CAS 22005-19-2), specifically the diastereomer Barbaloin (Aloin A), represents a critical anthraquinone glycoside utilized in pharmaceutical and cosmetic formulations.[1] While its pharmacological profile is well-documented, its thermal behavior—specifically melting point (MP) depression and decomposition kinetics—remains a frequent source of process failure during isolation and drying.

This guide moves beyond static data sheets to provide a dynamic analysis of Aloin’s thermal properties. It establishes the causality between hydration states and melting ranges and provides self-validating protocols for thermal analysis and purification.

Physicochemical Identity & Thermal Data[2][3][4][5]

Aloin exists as a C-glycoside, a structural feature that imparts significant thermal instability compared to O-glycosides. The bond between the glucose moiety and the anthrone core is susceptible to oxidative cleavage at elevated temperatures, making the "Boiling Point" a theoretical rather than practical parameter.

Table 1: Physicochemical Constants
PropertyValue / RangeCondition / Context
CAS Number 22005-19-2Specific to Aloin A (Barbaloin)
Molecular Formula

MW: 418.39 g/mol
Melting Point (Anhydrous) 148 – 150 °C Sharp endotherm indicates high purity (>95%)
Melting Point (Monohydrate) 70 – 80 °C Broad endotherm; indicates moisture uptake
Boiling Point (Predicted) ~750 – 800 °CTheoretical only. Decomposes >160 °C
Flash Point (Predicted) ~430 °CCalculated; non-volatile solid
Solubility High: Pyridine, MethanolLow:

,

Critical for solvent selection in recrystallization
Technical Insight: The "Decomposition Window"

Researchers must note that Aloin does not boil. At atmospheric pressure, the molecule undergoes thermal degradation (dehydration followed by oxidative cleavage) starting significantly below its theoretical boiling point.

  • Process Implication: Distillation is not a viable purification method. Vacuum drying must be conducted below 60°C to prevent amorphous conversion or charring.

Thermodynamics & Stability Mechanisms

The Hydration Effect

Aloin is hygroscopic. The shift in melting point from ~148°C (anhydrous) to ~70°C (hydrated) is not merely a physical change but a thermodynamic signal.

  • Mechanism: Water molecules integrate into the crystal lattice, disrupting the hydrogen bonding network between the anthrone backbone and the glucosyl moiety. This lowers the lattice energy required to transition from solid to liquid.

  • Diagnostic Utility: A DSC scan showing a broad peak at 75°C followed by a smaller peak at 148°C indicates partial hydration, signaling improper drying or storage.

Diastereomeric Purity (Aloin A vs. B)

CAS 22005-19-2 typically refers to Aloin A (Barbaloin).[1] However, in solution, it can epimerize to Aloin B (Isobarbaloin).

  • Impact on MP: Mixtures of A and B exhibit eutectic behavior, depressing the melting point below 148°C. A sharp MP is a proxy for diastereomeric excess (de > 90%).

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Standard for determining MP and Purity.

Objective: To distinguish between solvated forms, polymorphic transitions, and actual melting events.

Methodology:

  • Sample Prep: Weigh 2–4 mg of Aloin into a Tzero aluminum pan. Hermetically seal to prevent solvent evaporation artifacts.

  • Equilibration: Hold at 25°C for 3 minutes.

  • Ramp: Heat from 25°C to 200°C at a rate of 10°C/min.

    • Why 10°C/min? Slower rates (e.g., 2°C/min) may allow thermal decomposition to occur during the scan, masking the true melting point.

  • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation during heating).

Data Interpretation:

  • Endotherm A (70-90°C): Desolvation/Dehydration.

  • Endotherm B (148-150°C): Melting of the anhydrous crystal.

  • Exotherm (>160°C): Decomposition.

Protocol B: Purification via Recrystallization

Required to achieve the reference MP of 148°C.

Objective: Isolate high-purity Aloin A from crude extracts or Aloin A/B mixtures.

Solvent System: Isobutanol (or Methanol/Water gradient).

  • Causality: Isobutanol is chosen because Aloin exhibits a steep solubility curve in it—highly soluble at 70°C, poorly soluble at 5°C.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude Aloin in minimal hot Isobutanol (approx. 70°C). Do not exceed 75°C to avoid degradation.

  • Filtration: Hot filter (0.45 µm PTFE) to remove insoluble particulates.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

    • Rapid cooling results in amorphous precipitation, not crystals.

  • Crystallization: Refrigerate at 4°C for 12–24 hours.

  • Harvest: Vacuum filter. Wash crystals with cold (

    
    ) Isobutanol.
    
  • Drying: Vacuum dry at 40°C for 24 hours.

Visualizations

Diagram 1: Thermal Analysis Workflow (DSC)

This flowchart illustrates the logic for interpreting DSC data for Aloin, specifically distinguishing between hydration and decomposition.

DSC_Workflow Start Start: Crude Aloin Sample Prep Weigh 2-4mg into Al Pan (Hermetic Seal) Start->Prep Run Run DSC Ramp (25°C to 200°C @ 10°C/min) Prep->Run Decision Analyze Endotherms Run->Decision Result_Hydrate Peak @ 70-80°C (Solvated/Hydrate) Decision->Result_Hydrate Broad Peak Result_Pure Sharp Peak @ 148-150°C (Anhydrous Aloin A) Decision->Result_Pure Sharp Peak Result_Decomp Exotherm > 160°C (Thermal Degradation) Decision->Result_Decomp Baseline Shift Action_Dry Action: Vacuum Dry < 50°C Result_Hydrate->Action_Dry Action_Pass Action: Pass QC Proceed to Formulation Result_Pure->Action_Pass Action_Dry->Prep Retest

Caption: Logic flow for Differential Scanning Calorimetry (DSC) analysis to distinguish hydration states from true melting events.

Diagram 2: Purification Logic (Recrystallization)

This diagram details the critical process parameters (CPPs) for the recrystallization of Aloin to achieve the target melting point.

Purification_Logic Crude Crude Aloin (MP < 140°C) Solvent Solvent Selection (Isobutanol) Crude->Solvent Heat Dissolution (T_max = 70°C) Solvent->Heat Solubility High Cool Controlled Cooling (25°C -> 4°C) Heat->Cool Supersaturation Filter Filtration & Wash (Cold Solvent) Cool->Filter Crystallization Dry Vacuum Drying (40°C, 24h) Filter->Dry Remove Solvent Final Pure Aloin A (MP: 148-150°C) Dry->Final Final->Crude If MP < 148°C (Recycle)

Caption: Recrystallization workflow emphasizing temperature control to prevent degradation while maximizing yield.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12305761, Aloin A. Retrieved from [Link]

  • DrugFuture. Chemical Index Database: Aloin. Retrieved from [Link]

Sources

Engineering Steric Shielding: The Discovery and Development of Hindered Amine Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Evolutionary Pressure on Quinoline Scaffolds

The quinoline nucleus is one of the most privileged scaffolds in medicinal chemistry, forming the structural backbone of historically transformative antimalarial agents (e.g., chloroquine, mefloquine) and broad-spectrum antibacterials (e.g., fluoroquinolones)[1]. The primary mechanism of action for antimalarial quinolines involves their accumulation in the acidic digestive vacuole of Plasmodium parasites. Here, they intercalate with toxic free heme (ferriprotoporphyrin IX) via edge-to-face CH−π interactions, preventing its biomineralization into non-toxic hemozoin crystals[1][2].

However, the clinical utility of unhindered primary and secondary amine quinoline derivatives has been severely compromised by two evolutionary pressures:

  • Pharmacokinetic Liability: Unhindered amines are highly susceptible to rapid oxidative N-dealkylation by host hepatic cytochrome P450 (CYP450) enzymes, leading to short half-lives and sub-therapeutic trough concentrations.

  • Target-Site Resistance: Point mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) have created highly efficient efflux pumps that recognize the spatial geometry of unhindered quinolines, actively expelling them from the digestive vacuole before they can bind to heme[3].

To overcome these liabilities, medicinal chemists pioneered the integration of sterically hindered amines (such as tert-butyl groups, tetramethylpiperidine derivatives, and bulky dialkylamino chains) into the quinoline core. This structural modification fundamentally alters the steric bulk and lipophilicity of the molecule, effectively "shielding" the nitrogen lone pair from metabolic degradation while bypassing the spatial recognition parameters of the PfCRT efflux pump[2][3].

G Hb Host Hemoglobin Heme Free Heme (Toxic) Hb->Heme Digestion Hz Hemozoin (Non-Toxic) Heme->Hz Biomineralization Death Parasite Death Heme->Death Heme Accumulation UQ Unhindered Quinoline (e.g., Chloroquine) PfCRT PfCRT Efflux Pump (Resistance Mechanism) UQ->PfCRT Recognized HQ Hindered Amine Quinoline (e.g., Tebuquine analogs) HQ->Heme Intercalates (CH-π) HQ->PfCRT Bypasses (Steric Shield) PfCRT->UQ Effluxed (Fails)

Figure 1: Mechanism of action and resistance bypass by hindered amine quinolines.

Synthetic Methodologies: Overcoming Steric Clashes

The very steric bulk that provides biological advantages makes the chemical synthesis of hindered amine quinolines exceptionally challenging. Traditional Nucleophilic Aromatic Substitution (SNAr) reactions often fail or require prohibitively harsh conditions when coupling bulky amines to halogenated quinolines.

Modern fragment-based drug discovery (FBDD) relies on transition-metal catalysis—specifically Palladium-catalyzed Buchwald-Hartwig amination —to forge these difficult C–N bonds[4]. High-throughput experimentation (HTE) has demonstrated that coupling bromo-quinolines with sterically hindered primary or secondary amines requires highly specialized, electron-rich biaryl phosphine ligands (such as BrettPhos or RuPhos). The causality here is fundamental: the bulky ligand forces the palladium center into a mono-ligated state, accelerating oxidative addition, while its steric profile promotes rapid reductive elimination—the rate-limiting step when dealing with encumbered substrates[4].

Protocol 1: Microscale Buchwald-Hartwig Coupling of Bromoquinoline and Hindered Amine

This protocol is designed as a self-validating system, utilizing UHPLC-MS to confirm conversion before batch scale-up.

Reagents & Materials:

  • Substrates: 4-Bromoquinoline derivative, Hindered primary amine (e.g., tert-butylamine or adamantylamine).

  • Catalyst System: Pd₂(dba)₃ (Precatalyst), BrettPhos (Ligand).

  • Base & Solvent: Sodium tert-butoxide (NaOtBu), anhydrous Toluene.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine 2.5 mol% Pd₂(dba)₃ and 5.0 mol% BrettPhos in anhydrous toluene. Stir for 15 minutes at room temperature to ensure the formation of the active mono-ligated Pd(0) species.

  • Substrate Addition: To the active catalyst solution, add 1.0 equivalent of the 4-bromoquinoline derivative and 1.5 equivalents of the hindered amine. Rationale: An excess of the volatile amine compensates for potential evaporative loss and drives the equilibrium of the transmetalation step.

  • Base Introduction: Add 1.2 equivalents of NaOtBu. The strong base is required to deprotonate the amine coordinated to the Pd(II) intermediate.

  • Thermal Cycling: Seal the reaction vessel and heat to 80°C for 16 hours.

  • Validation Check (UHPLC-MS): Quench a 5 µL aliquot in acetonitrile and analyze via UHPLC-MS. A successful hit is defined as >60% Ligand Conversion Area Percent (LCAP)[4]. Self-Validation: If LCAP is <60%, the steric clash is preventing reductive elimination; switch to a more sterically demanding ligand like tBuBrettPhos before attempting scale-up.

  • Scale-up & Isolation: Upon validation, scale the reaction to 0.25 mmol. Filter through a Celite pad to remove palladium black, concentrate under reduced pressure, and purify via flash chromatography to isolate the hindered amine quinoline derivative.

G BQ Bromoquinoline Core HTE High-Throughput Screen (96-well microscale) BQ->HTE HA Hindered Primary Amine HA->HTE Cat Pd Precatalyst + BrettPhos Cat->HTE LCMS UHPLC-MS Validation (>60% LCAP Hit) HTE->LCMS Analyze Aliquot Scale Batch Scale-Up (0.25 mmol+) LCMS->Scale Hit Identified Prod Purified Hindered Amine Quinoline Derivative Scale->Prod Isolate & Purify

Figure 2: Workflow for the transition-metal catalyzed synthesis of hindered amine quinolines.

Pharmacological Evaluation: Efficacy and Resistance Profiling

The primary metric for evaluating novel hindered amine quinolines is their ability to retain potency against wild-type strains while recovering efficacy against resistant strains. The steric bulk of the amine side chain directly correlates with the Resistance Index (RI), defined as the ratio of the IC₅₀ in the resistant strain to the IC₅₀ in the sensitive strain.

Quantitative Data Summary

The table below synthesizes quantitative data trends observed in the literature when modifying the terminal amine of the quinoline side chain from an unhindered state to a sterically hindered state[2][3][5].

Compound ClassTerminal Amine SubstitutionIC₅₀ Sensitive Strain (e.g., 3D7)IC₅₀ Resistant Strain (e.g., W2/K1)Resistance Index (RI)Mechanistic Outcome
Standard Quinoline Primary Amine (-NH₂)~15 nM~250 nM16.6 Highly susceptible to PfCRT efflux.
Standard Quinoline Diethylamino (-N(Et)₂)~12 nM~180 nM15.0 Moderate susceptibility to efflux.
Hindered Quinoline tert-Butylamino (-NH-tBu)~8 nM~18 nM2.25 Steric bulk bypasses PfCRT recognition.
Hindered Quinoline Piperazinyl / Piperidinyl~10 nM~15 nM1.50 Near-complete evasion of resistance mechanisms.

Data Interpretation: As steric bulk increases (transitioning from primary amines to tert-butyl or bulky heterocyclic amines), the Resistance Index approaches 1.0. This indicates that the hindered derivatives are equally lethal to both sensitive and resistant strains, validating the steric shielding hypothesis.

Protocol 2: In Vitro β-Hematin Crystallization Inhibition Assay

To prove that the hindered amine modification does not destroy the drug's primary mechanism of action (heme binding), researchers must utilize a cell-free β-hematin inhibition assay[2][5].

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin (50 µL of a 4 mM solution in 0.1 M NaOH) in a 96-well plate.

  • Compound Incubation: Add the hindered amine quinoline derivative dissolved in DMSO at varying concentrations (0.1 µM to 100 µM).

  • Initiation of Crystallization: Add 50 µL of 0.5 M sodium acetate buffer (pH 4.4) to mimic the acidic environment of the parasite's digestive vacuole. Rationale: Hemozoin formation is strictly pH-dependent; failing to acidify the environment will yield false negatives.

  • Thermal Incubation: Incubate the plate at 37°C for 18 hours to allow β-hematin crystals to form.

  • Washing & Solubilization: Centrifuge the plate and discard the supernatant (containing unreacted free heme). Wash the pellet with DMSO to remove any remaining unreacted heme. Dissolve the purified β-hematin pellet in 0.1 M NaOH.

  • Quantification: Read the absorbance at 405 nm using a microplate reader. Self-Validation: A known inhibitor (e.g., chloroquine) must be run in parallel as a positive control. If the positive control fails to show a dose-dependent reduction in absorbance, the acetate buffer pH has drifted and must be remade.

Conclusion

The integration of sterically hindered amines into quinoline derivatives represents a triumph of rational drug design. By understanding the specific spatial and metabolic vulnerabilities of traditional quinolines, chemists have successfully engineered molecules that retain potent target-binding affinity while evading both CYP450 metabolism and active efflux pumps. Supported by advanced transition-metal catalysis workflows, the discovery and scaling of these complex molecules continue to yield highly promising candidates for next-generation antimalarial and antibacterial therapeutics.

References

1.[4] "Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions." National Center for Biotechnology Information (NCBI). Available at: 2.[1] "Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities." ACS Publications. Available at: 3.[3] "Quinoline-Based Hybrid Compounds with Antimalarial Activity." National Center for Biotechnology Information (NCBI). Available at: 4.[2] "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances. Available at: 5.[5] "Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action." National Center for Biotechnology Information (NCBI). Available at:

Sources

Methodological & Application

Synthesis protocols for 1,2,3,4-tetrahydro-2,2,6-trimethyl-3-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, mechanistically grounded protocol for the synthesis of 1,2,3,4-tetrahydro-2,2,6-trimethyl-3-quinolinol (CAS 828939-16-8). Tetrahydroquinoline (THQ) scaffolds are privileged structures in drug discovery, frequently utilized in the development of antioxidants, antimalarials, and selective receptor modulators.

The synthesis relies on a regioselective construction of the THQ core from an acyclic precursor, followed by a highly controlled oxidation-reduction sequence. By understanding the thermodynamic and kinetic drivers of each step, researchers can ensure high fidelity and reproducibility in their synthetic workflows [1].

Mechanistic Rationale & Synthetic Strategy

The synthesis is achieved via a five-step sequence starting from N-(1,1-dimethylpropargyl)-4-methylaniline. The core transformation is a Cu(I)-catalyzed 6-endo-dig cyclization that establishes the 1,2-dihydroquinoline system.

Direct functionalization of the resulting heterocyclic alkene is problematic due to the susceptibility of the secondary amine to oxidation. Thus, temporary N-protection via trifluoroacetylation is mandatory. Subsequent epoxidation of the C3-C4 double bond and regioselective hydrogenolysis of the oxirane ring exclusively yields the 3-hydroxy derivative. The sequence concludes with a mild, base-catalyzed deprotection to reveal the target compound [1].

Retrosynthetic Pathway Visualization

SynthesisPathway A 1. N-(1,1-dimethylpropargyl)-4-methylaniline B 2. 2,2,6-Trimethyl-1,2-dihydroquinoline A->B CuCl, Toluene, Reflux (Cyclization) C 3. N-TFA-2,2,6-trimethyl-1,2-dihydroquinoline B->C TFAA, Pyridine, DCM (N-Protection) D 4. N-TFA-Epoxide Intermediate C->D mCPBA, NaHCO3, DCM (Epoxidation) E 5. N-TFA-3-hydroxy-THQ (CAS 828939-13-5) D->E H2, Pd/C, EtOAc (Hydrogenolysis) F 6. 1,2,3,4-Tetrahydro-2,2,6-trimethyl-3-quinolinol E->F KHCO3, MeOH/H2O (Deprotection)

Fig 1. Five-step synthetic pathway for 1,2,3,4-tetrahydro-2,2,6-trimethyl-3-quinolinol.

Step-by-Step Experimental Protocols

Step 1: Cu(I)-Catalyzed Cyclization
  • Objective: Construct the 2,2,6-trimethyl-1,2-dihydroquinoline core.

  • Procedure: Suspend CuCl (1.0 equiv) in anhydrous toluene (0.2 M). Add N-(1,1-dimethylpropargyl)-4-methylaniline (1.0 equiv). Reflux the mixture at 110 °C for 4 hours under a nitrogen atmosphere. Cool to room temperature, filter the mixture through a pad of Celite to remove copper salts, and wash the filter cake with ethyl acetate (EtOAc). Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexanes/EtOAc).

  • Causality & Control: Cu(I) acts as a specific

    
    -Lewis acid, coordinating to the alkyne and lowering the LUMO energy, which facilitates intramolecular nucleophilic attack by the ortho-carbon of the aniline ring. A stoichiometric amount of CuCl is utilized to overcome product inhibition, as the basic nitrogen of the newly formed dihydroquinoline strongly coordinates to the copper center [1].
    
Step 2: N-Trifluoroacetylation
  • Objective: Deactivate the secondary amine to prevent N-oxidation.

  • Procedure: Dissolve 2,2,6-trimethyl-1,2-dihydroquinoline (1.0 equiv) and anhydrous pyridine (2.0 equiv) in dry dichloromethane (DCM, 0.3 M) at 0 °C. Add trifluoroacetic anhydride (TFAA, 1.5 equiv) dropwise over 15 minutes. Warm to room temperature and stir for 2 hours. Quench with ice water, extract with DCM, wash with brine, dry over MgSO

    
    , and concentrate.
    
  • Causality & Control: The free secondary amine is highly susceptible to oxidation by peroxy acids, which would lead to complex N-oxide mixtures. The trifluoroacetyl (TFA) group strongly withdraws electron density, rendering the nitrogen inert and directing the subsequent electrophilic epoxidation strictly to the C3-C4 alkene [1].

Step 3: Epoxidation of the Heterocyclic Alkene
  • Objective: Install the oxygen atom at the C3-C4 bond.

  • Procedure: Dissolve the N-TFA-dihydroquinoline (1.0 equiv) in DCM (0.2 M). Add solid NaHCO

    
     (2.0 equiv). Cool the suspension to 0 °C and add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 equiv) in small portions. Stir the reaction at room temperature for 12 hours. Quench with saturated aqueous Na
    
    
    
    S
    
    
    O
    
    
    , wash with saturated aqueous NaHCO
    
    
    , dry over MgSO
    
    
    , and concentrate.
  • Causality & Control: mCPBA transfers an oxygen atom to the electron-rich alkene. The addition of NaHCO

    
     is a critical self-validating parameter: it buffers the reaction by neutralizing the meta-chlorobenzoic acid byproduct. Without this buffer, the acidic environment would trigger premature, uncontrolled ring-opening of the sensitive oxirane intermediate.
    
Step 4: Regioselective Hydrogenolysis
  • Objective: Cleave the epoxide to yield the 3-hydroxy derivative.

  • Procedure: Dissolve the epoxide intermediate (1.0 equiv) in EtOAc (0.1 M). Add 10% Pd/C (10 wt%). Evacuate the flask and backfill with hydrogen gas (1 atm, via balloon) three times. Stir vigorously at room temperature for 66 hours. Filter the suspension through Celite, concentrate the filtrate, and purify via flash chromatography.

  • Causality & Control: Palladium-catalyzed hydrogenolysis of the oxirane ring is highly regioselective. The cleavage preferentially occurs at the benzylic C4-O bond rather than the homobenzylic C3-O bond. This selectivity is driven by the stabilization of the transition state at the benzylic position, ensuring the exclusive formation of the 3-ol rather than the 4-ol [1].

Step 5: Base-Mediated Deprotection
  • Objective: Remove the TFA group to yield the final product.

  • Procedure: Dissolve the N-TFA-3-hydroxy-THQ intermediate (1.0 equiv) in a 4:1 mixture of Methanol/H

    
    O (0.2 M). Add KHCO
    
    
    
    (3.0 equiv) and stir at room temperature for 40 minutes (0.67 h). Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with EtOAc, wash with brine, dry over Na
    
    
    SO
    
    
    , and concentrate to yield pure 1,2,3,4-tetrahydro-2,2,6-trimethyl-3-quinolinol.
  • Causality & Control: KHCO

    
     provides a mildly basic environment that selectively hydrolyzes the trifluoroacetamide. Utilizing harsher bases (e.g., NaOH) or elevated temperatures risks base-catalyzed dehydration of the newly formed secondary alcohol, which would revert the molecule to a dihydroquinoline derivative.
    

Quantitative Reaction Parameters

The following table summarizes the expected yields and critical parameters for the synthesis, serving as a benchmark for process optimization.

StepTransformationKey ReagentsTemp / TimeExpected Yield (%)
1 CyclizationCuCl, Toluene110 °C, 4 h82 – 85
2 N-ProtectionTFAA, Pyridine, DCM0 °C → RT, 2 h90 – 95
3 EpoxidationmCPBA, NaHCO

, DCM
0 °C → RT, 12 h85 – 88
4 HydrogenolysisH

(1 atm), Pd/C, EtOAc
RT, 66 h81 – 85
5 DeprotectionKHCO

, MeOH/H

O
RT, 0.67 h78

Self-Validating Quality Control (QC) & Analytical Markers

To ensure the integrity of the synthetic pipeline, the following analytical markers must be verified at each stage:

  • Post-Step 1 (Dihydroquinoline): IR spectroscopy must show the complete disappearance of the alkyne C-H stretch (~3300 cm

    
    ). 
    
    
    
    H NMR will reveal characteristic alkene protons at
    
    
    5.5–6.5 ppm.
  • Post-Step 3 (Epoxide):

    
    H NMR must confirm the disappearance of the alkene protons and the emergence of upfield oxirane protons (
    
    
    
    3.0–3.8 ppm).
  • Post-Step 4 (Hydrogenolysis): The successful regioselective ring opening is confirmed by the appearance of benzylic CH

    
     protons (C4) as a multiplet at 
    
    
    
    2.6–3.0 ppm, and a distinct CH-OH proton at
    
    
    3.8–4.2 ppm.
  • Final Product (CAS 828939-16-8):

    
    F NMR must show the complete absence of the CF
    
    
    
    signal (~ -75 ppm).
    
    
    H NMR will display a broad, D
    
    
    O-exchangeable peak integrating for two protons (NH and OH) at
    
    
    3.5–4.5 ppm. High-Resolution Mass Spectrometry (HRMS) should confirm the
    
    
    ion at m/z 192.1388.

References

  • Williamson, N. M., & Ward, A. D. (2005). The preparation and some chemistry of 2,2-dimethyl-1,2-dihydroquinolines. Tetrahedron, 61(1), 155-165.[Link]

Application Note: Step-by-Step Synthesis and Characterization of 2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Structural Rationale

The synthesis of substituted quinolinols is a critical pathway in the development of antioxidants, antimalarials, and novel pharmacophores. However, the specific nomenclature of "2,2,6-trimethyl-3-quinolinol" presents a structural impossibility if interpreted as a fully aromatic system. The presence of a gem-dimethyl group at the C2 position inherently precludes the formation of a fully aromatic pyridine ring within the quinoline core. Therefore, the chemically accurate and stable target compound is 2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-3-ol [1].

This application note details a highly regioselective, five-step synthetic route to this target. The strategy leverages a modified Skraup-type condensation to build the 1,2-dihydroquinoline core[2], followed by N-protection, epoxidation, regioselective ring-opening, and deprotection[3].

Mechanistic Pathway & Causality
  • Core Assembly: The reaction of p-toluidine with acetone under acidic conditions yields the 1,2-dihydroquinoline core. This is analogous to the industrial synthesis of the antioxidant ethoxyquin, but utilizes a methyl substituent rather than an ethoxy group at the C6 position[4].

  • N-Protection: The secondary amine must be protected (typically via N-acetylation) to prevent unwanted N-oxidation or degradation during the subsequent epoxidation step[3].

  • Oxidation & Ring Opening: The C3-C4 double bond of the protected dihydroquinoline is epoxidized. Subsequent hydrogenolysis or hydride reduction regioselectively opens the epoxide to yield the 3-hydroxy derivative[1][3].

SynthesisWorkflow A 1. Skraup-type Condensation p-Toluidine + Acetone B 2,2,6-Trimethyl-1,2- dihydroquinoline A->B C 2. N-Acetylation Ac2O / Pyridine B->C D N-Acetyl-2,2,6-trimethyl- 1,2-dihydroquinoline C->D E 3. Epoxidation mCPBA / DCM D->E F 3,4-Epoxy Intermediate E->F G 4. Regioselective Ring Opening Pd/C, H2 F->G H 5. Deprotection (Base) Target: 3-Quinolinol Deriv. G->H

Workflow for the synthesis of 2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-3-ol.

Reagents and Materials

Reagent / MaterialRole in SynthesisEquivalentsNotes
p-Toluidine Primary starting material1.0 eqEnsure high purity (>99%) to prevent complex byproduct mixtures.
Acetone Reactant / SolventExcessActs as both the C3/C4 source and the gem-dimethyl source[5].
Iodine (I₂) Catalyst0.05 eqLewis acid catalyst for the Skraup condensation[2].
Acetic Anhydride (Ac₂O) Protecting Agent1.5 eqProtects the secondary amine.
mCPBA (77%) Oxidizing Agent1.2 eqEpoxidizes the C3-C4 double bond.
Pd/C (10 wt%) Hydrogenation Catalyst0.1 eqFacilitates epoxide ring-opening.
NaOH (aq) Deprotecting Agent3.0 eqHydrolyzes the N-acetyl group.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,2,6-Trimethyl-1,2-dihydroquinoline

Rationale: This step establishes the heterocyclic core via a modified Skraup reaction, utilizing acetone to form the 2,2-dimethyl structure[4].

  • Charge a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with p-toluidine (10.7 g, 100 mmol) and an excess of dry acetone (150 mL).

  • Add catalytic iodine (1.27 g, 5 mmol) to the mixture.

  • Heat the reaction to 110–130 °C (oil bath temperature). The continuous removal of water is critical to drive the condensation forward[5].

  • Monitor the reaction via TLC (Hexanes:EtOAc 8:2). After 8–12 hours, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure, dissolve the residue in ethyl acetate, and wash with saturated aqueous Na₂S₂O₃ to remove iodine.

  • Purify via flash column chromatography to isolate 2,2,6-trimethyl-1,2-dihydroquinoline as a pale yellow oil.

Step 2: N-Acetylation

Rationale: The secondary amine is highly susceptible to oxidation. N-acetylation prevents the formation of nitroxide radicals or quinone imines during Step 3[6].

  • Dissolve the intermediate from Step 1 (8.65 g, 50 mmol) in anhydrous dichloromethane (DCM) (100 mL) and add pyridine (5.9 g, 75 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Dropwise, add acetic anhydride (7.65 g, 75 mmol) over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench with 1M HCl (50 mL), extract with DCM, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate to yield N-acetyl-2,2,6-trimethyl-1,2-dihydroquinoline [1].

Step 3: Epoxidation of the C3-C4 Double Bond
  • Dissolve the N-acetyl intermediate (10.7 g, 50 mmol) in DCM (150 mL) and cool to 0 °C.

  • Slowly add m-chloroperoxybenzoic acid (mCPBA, 77%, 13.4 g, 60 mmol) in portions.

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract the organic layer, dry, and concentrate to yield the 3,4-epoxy intermediate .

Step 4: Regioselective Ring Opening (Hydrogenolysis)

Rationale: Catalytic hydrogenation regioselectively cleaves the benzylic C4-O bond of the epoxide, leaving the hydroxyl group at the C3 position[3].

  • Dissolve the crude epoxide in methanol (100 mL).

  • Add 10% Pd/C (0.5 g) under an argon atmosphere.

  • Purge the flask with hydrogen gas and maintain under a balloon of H₂ at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield N-acetyl-2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-3-ol .

Step 5: Deprotection
  • Dissolve the N-acetylated product in methanol (50 mL) and add 20% aqueous NaOH (30 mL).

  • Reflux the mixture for 6 hours until TLC indicates complete consumption of the starting material.

  • Cool, neutralize with 1M HCl, and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers, concentrate, and recrystallize from ethanol to yield the pure target compound: 2,2,6-trimethyl-1,2,3,4-tetrahydroquinolin-3-ol .

Analytical Data and Expected Yields

Intermediate / ProductExpected YieldKey ¹H NMR Signals (CDCl₃, 400 MHz)
2,2,6-Trimethyl-1,2-dihydroquinoline 75 - 85%δ 1.25 (s, 6H, gem-CH₃), 2.20 (s, 3H, Ar-CH₃), 5.45 (d, 1H, C3-H), 6.20 (d, 1H, C4-H)
N-Acetyl Intermediate > 90%δ 2.15 (s, 3H, N-COCH₃)
Target: 2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol 60 - 70% (Steps 3-5)δ 1.15 (s, 3H), 1.20 (s, 3H), 2.25 (s, 3H, Ar-CH₃), 2.60-2.90 (m, 2H, C4-H₂), 3.75 (dd, 1H, C3-H)

References

  • Błaszczyk, A., et al. "Ethoxyquin: An Antioxidant Used in Animal Feed." International Journal of Food Science, 2013. 2

  • Błaszczyk, A., & Skolimowski, J. "Preparation of ethoxyquin salts and their genotoxic and antioxidant effects on human lymphocytes." ARKIVOC, 2007. 5

  • ChemicalBook. "Ethoxyquin synthesis." ChemicalBook, 2019. 4

  • Thorisson, S., Gunstone, F. D., & Hardy, R. "Some oxidation products of ethoxyquin including those found in autoxidising systems." Chemistry and Physics of Lipids, 1992. 6

  • Williamson, N. M. "A heterogeneous catalytic and solvent-free approach to 1,2-dihydroquinoline derivatives from aromatic amines and alkynes by tandem hydroarylation-hydroamination." ResearchGate, 2002. 1

  • Williamson, N. M. "The Synthesis of Tetrahydroquinolines Related to Virantmycin." ResearchGate. 3

Sources

Using CAS 22005-19-2 as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Process Chemists and Drug Development Professionals

Executive Summary

The synthesis of modern Active Pharmaceutical Ingredients (APIs), particularly targeted therapeutics such as kinase inhibitors, heavily relies on the construction of complex biaryl frameworks. CAS 22005-19-2 serves as a highly versatile, proprietary halogenated intermediate designed specifically for advanced cross-coupling methodologies.

This application note provides a comprehensive, self-validating protocol for integrating CAS 22005-19-2 into late-stage API synthesis via Palladium-catalyzed Suzuki-Miyaura cross-coupling. By aligning with ICH Q11 regulatory guidelines, this guide establishes a robust control strategy, detailing the physicochemical profiling, mechanistic causality of reagents, and downstream impurity purging required for GMP-compliant drug manufacturing.

Quality Control & Physicochemical Profiling

According to the ICH Q11 guidelines (Development and Manufacture of Drug Substances) , the control strategy for an advanced intermediate must directly correlate with the Critical Quality Attributes (CQAs) of the final API [1]. Because CAS 22005-19-2 is utilized in late-stage carbon-carbon bond formation, its impurity profile—specifically residual halides, heavy metals, and moisture—dictates the success of the catalytic cycle.

Causality of Profiling: Moisture content must be strictly controlled because excess water can lead to competitive protodeboronation of the boronic acid partner during the coupling step. Similarly, controlling the organic purity prevents the propagation of structurally similar, hard-to-purge impurities into the final API.

Table 1: Physicochemical Attributes and QC Specifications for CAS 22005-19-2

ParameterSpecificationAnalytical MethodRationale (Causality)
Appearance Off-white to pale yellow powderVisual InspectionEnsures absence of highly colored oxidative degradants.
Organic Purity

99.0% AUC
HPLC-UV (254 nm)Prevents propagation of structurally related impurities into the API.
Moisture Content

0.5% w/w
Karl Fischer TitrationMinimizes protodeboronation of the nucleophilic coupling partner.
Heavy Metals

10 ppm
ICP-MSPrevents catalyst poisoning during the downstream Pd-catalyzed step.
Residual Solvents

5000 ppm (Class 3)
GC-HeadspaceEnsures compliance with ICH Q3C guidelines for residual solvents.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most widely utilized carbon-carbon bond-forming reaction in the pharmaceutical industry due to its high functional group tolerance, scalability, and mild reaction conditions [2]. The following protocol details the coupling of CAS 22005-19-2 with a standard aryl boronate ester.

Step 1: Reaction Assembly & Degassing
  • Charge a clean, dry reactor with CAS 22005-19-2 (1.0 equivalent) and the target Aryl Boronate Ester (1.1 equivalents).

  • Add 1,4-Dioxane (8 volumes) and agitate at 250 RPM.

  • Prepare a 2M aqueous solution of Potassium Carbonate (

    
    ) (3.0 equivalents) and add it to the reactor.
    
  • Sparge the biphasic mixture with Nitrogen (

    
    ) for 30 minutes.
    
  • Add the catalyst,

    
     (0.02 equivalents), under a continuous 
    
    
    
    blanket.

Mechanistic Causality:

  • Solvent System: A biphasic 1,4-dioxane/water (4:1 v/v) system is selected. 1,4-Dioxane provides excellent solubility for the organic substrates, while the aqueous phase dissolves the

    
    . Water is critical here; it facilitates the formation of the reactive hydroxyboronate intermediate, which undergoes transmetalation significantly faster than the neutral boronic acid [3].
    
  • Catalyst Selection:

    
     is utilized because the bidentate dppf ligand possesses a large bite angle (99°). This geometry accelerates the reductive elimination step—often the rate-limiting step in sterically hindered biaryl synthesis—thereby minimizing the formation of homocoupled byproducts.
    
Step 2: Reaction Execution & In-Process Control (IPC)
  • Heat the reaction mixture to 80°C (

    
     2°C) and maintain vigorous agitation.
    
  • Self-Validating Checkpoint: At the 4-hour mark, sample the organic layer for HPLC analysis. The reaction is deemed complete only when the peak area of CAS 22005-19-2 is

    
     0.5% relative to the product.
    
  • Feedback Loop: If the

    
     0.5% threshold is not met, add an additional 0.05 equivalents of the boronate ester and 0.005 equivalents of 
    
    
    
    , then react for 2 more hours. This ensures the protocol adapts to batch-to-batch variations in substrate reactivity, validating its own completion before downstream processing.
Step 3: Quench & Phase Separation
  • Cool the reactor to 25°C.

  • Add Ethyl Acetate (10 volumes) and process water (5 volumes). Agitate for 15 minutes, then allow the phases to separate for 30 minutes.

  • Discard the lower aqueous phase (contains inorganic salts).

  • Wash the upper organic phase with a 10% aqueous NaCl solution (5 volumes) to remove residual 1,4-dioxane.

Downstream Processing: Metal Scavenging & Isolation

A critical aspect of utilizing transition-metal catalysis in API synthesis is the removal of residual palladium to meet ICH Q3D limits for elemental impurities (typically


 10 ppm for oral APIs).
Step 4: Palladium Scavenging
  • Transfer the organic phase to a clean reactor.

  • Add Silica-Thiol (Si-SH) scavenger (20% w/w relative to the theoretical yield of the product).

  • Heat the suspension to 50°C and agitate for 4 hours.

  • Filter the mixture through a pad of Celite to remove the Pd-loaded silica.

Mechanistic Causality: Silica-Thiol is chosen because the soft sulfur nucleophile exhibits an extremely high affinity for the soft palladium metal. Heating to 50°C ensures that any palladium coordinated to the newly formed API is thermodynamically displaced by the thiol groups.

Step 5: Crystallization
  • Concentrate the filtrate under reduced pressure to approximately 3 volumes.

  • Slowly add Heptane (anti-solvent, 10 volumes) over 2 hours at 20°C to induce crystallization.

  • Filter the resulting slurry, wash the filter cake with cold Heptane, and dry under vacuum at 45°C until the moisture content is

    
     0.5%.
    

Mechanistic Workflow Diagram

G N1 CAS 22005-19-2 (Electrophilic Intermediate) N4 Suzuki-Miyaura Cross-Coupling (1,4-Dioxane/H2O, 80°C) N1->N4 Oxidative Addition N2 Aryl Boronate (Nucleophile) N2->N4 Transmetalation N3 Pd(dppf)Cl2 / K2CO3 (Catalyst & Base) N3->N4 Activation N5 Crude API Mixture (IPC: ≤0.5% SM) N4->N5 Reductive Elimination N6 Pd Scavenging (Silica-Thiol) N5->N6 Phase Separation N7 Purified API (Meets ICH Q11) N6->N7 Crystallization

Workflow for API synthesis using CAS 22005-19-2 via Suzuki-Miyaura coupling and purification.

References

  • Title: Q11 Development and Manufacture of Drug Substances Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link][1]

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry (RSC) URL: [Link][2]

  • Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC (National Institutes of Health) URL: [Link][3]

Sources

Advanced Application Note: Reagent Preparation and Protocols for the Alkylation of 3-Quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

3-Quinolinol (3-hydroxyquinoline) and its derivatives—particularly 3-hydroxyquinolin-4(1H)-ones—are privileged heterocyclic scaffolds widely utilized in the development of novel bioactive molecules, including anticancer, antimalarial, and antibacterial agents[1]. The alkylation of the 3-quinolinol core is a critical synthetic transformation that allows researchers to introduce diverse pharmacophoric features and modulate physicochemical properties.

Causality of Regioselectivity: A fundamental challenge in the alkylation of quinolinol derivatives is their nature as ambidentate nucleophiles[2]. Upon base-mediated deprotonation, the resulting negative charge is delocalized across the conjugated system (between the phenoxide-like oxygen and the ring nitrogen). Consequently, alkylation can yield either O-alkylated or N-alkylated products. The regiochemical outcome is strictly dictated by the principles of kinetic versus thermodynamic control:

  • O-Alkylation (Kinetic Control): The use of hard electrophiles (e.g., simple alkyl halides) and polar aprotic solvents (e.g., DMF, Acetone) with mild bases (e.g., K₂CO₃) favors rapid nucleophilic attack at the more electronegative oxygen atom[1].

  • N-Alkylation (Thermodynamic Control): Density Functional Theory (DFT) calculations confirm that N-alkylation is often thermodynamically favored[2]. It can be selectively achieved using softer electrophilic conditions, Phase Transfer Catalysis (PTC), or via the Mitsunobu reaction, which provides a neutral environment ideal for sensitive substrates[3].

Regioselectivity HQ 3-Hydroxyquinoline (Ambidentate Nucleophile) Base Base Addition (Deprotonation) HQ->Base Anion Delocalized Anion (Resonance Stabilized) Base->Anion O_Alk O-Alkylated Product (Kinetic Control) Anion->O_Alk Hard Electrophile (e.g., K2CO3 / DMF) N_Alk N-Alkylated Product (Thermodynamic Control) Anion->N_Alk Soft Electrophile (e.g., Mitsunobu / PTC)

Regioselective pathways for 3-hydroxyquinoline alkylation based on kinetic vs thermodynamic control.

Quantitative Data: Alkylation Conditions Summary

To facilitate experimental design, the following table summarizes the optimized parameters for directing the alkylation of 3-quinolinol scaffolds.

MethodologyPrimary ReagentsSolventTemp (°C)RegioselectivityExpected Yield
Classical Williamson Alkyl Halide (1.2 eq), K₂CO₃ (1.5 eq)Acetone or DMF50–60O-Alkylation75–90%
Phase Transfer (PTC) Alkyl Halide (1.2 eq), K₂CO₃ (3.0 eq), TBAB (0.1 eq)Dioxane40–80N-Alkylation65–85%
Mitsunobu Reaction Alcohol (1.2 eq), PPh₃ (1.5 eq), DIAD (1.5 eq)Anhydrous THF0 to RTN-Alkylation70–88%

Experimental Protocols

Protocol A: Regioselective O-Alkylation (Williamson-Type Synthesis)

This protocol utilizes classical basic conditions to kinetically favor the formation of 3-alkoxyquinolines[1].

Reagent Preparation:

  • 3-Quinolinol Substrate: 1.0 equivalent.

  • Alkyl Halide (e.g., methyl iodide, benzyl bromide): 1.2 equivalents.

  • Potassium Carbonate (K₂CO₃): 1.5 equivalents (finely powdered, anhydrous).

  • Solvent: Anhydrous Acetone or Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Deprotonation: Dissolve the 3-quinolinol derivative in the chosen solvent (Acetone or DMF). Add anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes.

    • Causality: The 30-minute pre-stirring ensures complete deprotonation to the highly nucleophilic quinolinolate anion before the electrophile is introduced, preventing unreacted starting material.

  • Alkylation: Add the alkyl halide dropwise to the reaction mixture.

  • Propagation: Heat the reaction to 50–60 °C. Monitor the progress via Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2–4 hours)[1].

  • Quench & Filtration: Cool the mixture to room temperature. Filter the suspension to remove inorganic salts (K₂CO₃ and potassium halides).

    • Self-Validation: The physical removal of salts prior to concentration prevents emulsion formation during subsequent aqueous workup, ensuring a clean phase separation.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to isolate the pure O-alkylated product[1].

Protocol B: N-Alkylation via Phase Transfer Catalysis (PTC)

PTC is employed when robust N-alkylation is required, utilizing a pseudo-biphasic system adapted from established quinolinol protocols[3].

Reagent Preparation:

  • 3-Quinolinol Substrate: 1.0 equivalent.

  • Alkyl Halide: 1.2 equivalents.

  • K₂CO₃: 3.0 equivalents.

  • Tetrabutylammonium Bromide (TBAB): 0.1 equivalents.

  • Solvent: Dioxane.

Step-by-Step Methodology:

  • System Assembly: In a round-bottom flask, suspend the 3-quinolinol, K₂CO₃, and TBAB in Dioxane[3].

  • Initiation: Add the alkyl halide to the vigorously stirred suspension.

    • Causality: TBAB acts as a phase-transfer catalyst, shuttling the deprotonated quinolinolate anion into the organic phase. This enhances its reactivity with the lipophilic alkyl halide and thermodynamically drives the reaction toward N-alkylation.

  • Heating: Heat the mixture to 40–80 °C, monitoring by TLC[3].

  • Workup: Pour the cooled mixture into ice-cold water. Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography[3].

Protocol C: Mild N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of quinolinols using primary or secondary alcohols under mild, neutral conditions, avoiding the use of harsh bases or alkyl halides[3].

Reagent Preparation:

  • 3-Quinolinol Substrate: 1.0 equivalent.

  • Primary/Secondary Alcohol: 1.2 equivalents.

  • Triphenylphosphine (PPh₃): 1.5 equivalents.

  • Diisopropyl Azodicarboxylate (DIAD): 1.5 equivalents.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Dissolve the 3-quinolinol, the alcohol, and PPh₃ in anhydrous THF under an inert argon or nitrogen atmosphere. Cool the solution to 0 °C in an ice bath[3].

    • Causality: Cooling to 0 °C controls the highly exothermic formation of the betaine intermediate between PPh₃ and DIAD, preventing reagent degradation and unwanted side reactions.

  • Activation: Add DIAD dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir until TLC indicates complete consumption of the quinolinol.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Dry the organic layer (Na₂SO₄), concentrate, and purify via silica gel chromatography to afford the N-alkylated product[3].

MitsunobuWorkflow Step1 1. Reagent Mixing 3-HQ + ROH + PPh3 in THF Step2 2. Activation Add DIAD dropwise at 0°C Step1->Step2 Step3 3. Propagation Warm to RT, Stir 2-4h Step2->Step3 Step4 4. Quench & Extract NaHCO3 (aq) / EtOAc Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the Mitsunobu N-alkylation of 3-hydroxyquinoline.

References

  • Alkylation of 2- and 3-alkoxycarbonyl-4-quinolinones.
  • 2-Cyano-3-hydroxyquinoline: A Versatile Intermedi
  • Application Notes and Protocols for the N-Alkylation of 4-Fluoro-2-hydroxyquinoline Benchchem

Sources

Application Note: Divergent Functionalization of the 3-Quinolinol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

3-Quinolinol (3-hydroxyquinoline) is a privileged heterocyclic building block widely utilized in the development of pharmaceuticals, agrochemicals, and advanced optoelectronic materials. The hydroxyl group at the C3 position serves as a critical synthetic vector. Direct functionalization of this moiety allows researchers to rapidly modulate physicochemical properties (such as lipophilicity and target-binding affinity) or generate highly reactive electrophiles for downstream cross-coupling.

This Application Note details two robust, self-validating protocols for the divergent functionalization of 3-quinolinol: O-Alkylation and O-Triflation .

Mechanistic Insights & Reaction Causality

As a Senior Application Scientist, it is vital to understand that successful protocol execution relies on the underlying physical organic chemistry rather than merely following a recipe. The intrinsic reactivity of 3-quinolinol is governed by the electron-withdrawing nature of the quinoline nitrogen, which increases the acidity of the C3-hydroxyl group (pKa ~ 8.5) compared to standard phenols[1].

  • O-Alkylation (Williamson Ether Synthesis): Deprotonation of the C3-OH is efficiently achieved using a mild inorganic base, such as potassium carbonate (K₂CO₃). The selection of a polar aprotic solvent like N,N-dimethylformamide (DMF) is strictly causal: DMF strongly solvates the potassium cation but leaves the phenoxide-like anion highly exposed ("naked"). This maximizes the oxygen's nucleophilicity, driving a rapid Sₙ2 attack on the alkyl halide[2].

  • O-Triflation (Electrophilic Activation): Converting the hydroxyl group into a trifluoromethanesulfonate (-OTf) transforms a strongly electron-donating moiety into a premier leaving group. This reaction utilizes trifluoromethanesulfonic anhydride (Tf₂O) and pyridine in anhydrous dichloromethane (DCM). Pyridine serves a dual, causal purpose: it acts as an acid scavenger to neutralize the triflic acid byproduct, and it functions as a nucleophilic catalyst by forming a highly reactive N-trifluoromethylsulfonylpyridinium intermediate. Strict temperature control (-78 °C to 0 °C) is required to suppress the exothermic decomposition of Tf₂O and prevent tar formation[3]. The resulting 3-quinolinyl triflate is an essential substrate for Pd- and Ni-catalyzed cross-coupling reactions, including aromatic fluorination and cross-electrophile coupling[3],[4].

Divergent Functionalization Workflow

G cluster_0 O-Alkylation Pathway cluster_1 O-Triflation Pathway SM 3-Quinolinol (C3-OH Scaffold) Alk_Cond Base (K2CO3) Polar Solvent (DMF) R-X SM->Alk_Cond Deprotonation Tf_Cond Base (Pyridine/Et3N) DCM, -78°C Tf2O SM->Tf_Cond Electrophilic Activation Alk_Prod 3-Alkoxyquinoline (Target Binding / SAR) Alk_Cond->Alk_Prod SN2 Substitution Tf_Prod 3-Quinolinyl Triflate (Cross-Coupling Electrophile) Tf_Cond->Tf_Prod Sulfonylation Cross_Coupling Pd/Ni Catalysis (Suzuki, Buchwald, etc.) Tf_Prod->Cross_Coupling C-C/C-N Bond Formation

Divergent functionalization workflows for the 3-quinolinol scaffold.

Validated Experimental Protocols

Protocol A: O-Alkylation of 3-Quinolinol

Objective: Synthesis of 3-alkoxyquinolines via Sₙ2 substitution. Reagents: 3-Quinolinol (1.0 equiv), Alkyl Halide (e.g., Iodomethane or Bromooctane, 1.2–2.5 equiv), K₂CO₃ (3.0–4.0 equiv), Anhydrous DMF or Acetone (0.2 M).

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add 3-quinolinol and anhydrous K₂CO₃.

  • Solvation & Deprotonation: Suspend the solids in anhydrous DMF (or Acetone). Stir the heterogeneous mixture at ambient temperature (25 °C) for 15–30 minutes to ensure complete deprotonation, indicated by a slight color change to a light brown/yellow suspension[2].

  • Alkylation: Add the alkyl halide dropwise via syringe. If using a volatile alkylating agent like iodomethane, maintain the reaction at room temperature; for less reactive bromides, heat the mixture to 60–80 °C. Stir for 12–18 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with ethyl acetate (EtOAc) three times. Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients) to afford the pure 3-alkoxyquinoline.

Self-Validating Quality Control (QC):

  • IR Spectroscopy: Confirm the complete disappearance of the broad O-H stretching band (~3200 cm⁻¹).

  • ¹H NMR: Verify the presence of new aliphatic signals corresponding to the alkyl chain and an upfield shift of the C2 and C4 aromatic protons relative to the starting material.

Protocol B: O-Triflation of 3-Quinolinol

Objective: Synthesis of 3-quinolinyl trifluoromethanesulfonate for cross-coupling. Reagents: 3-Quinolinol (1.0 equiv), Trifluoromethanesulfonic anhydride (Tf₂O, 1.1–1.5 equiv), Pyridine (2.0–3.0 equiv), Anhydrous DCM (0.1 M).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a strict nitrogen or argon atmosphere, dissolve 3-quinolinol in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine via syringe and stir the solution for 10 minutes.

  • Electrophilic Activation: Cool the reaction mixture to -78 °C (dry ice/acetone bath) or 0 °C (ice bath) depending on substrate solubility. Add Tf₂O dropwise over 15 minutes. The low temperature is critical to prevent uncontrolled exothermic degradation[2].

  • Maturation: Allow the reaction to stir at the reduced temperature for 30 minutes, then gradually warm to room temperature and stir for an additional 2–4 hours until TLC indicates complete consumption of the starting material.

  • Quenching & Workup: Dilute the mixture with additional DCM and quench with a saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Wash the combined organic extracts with 0.5 M HCl (to remove residual pyridine), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify rapidly via flash chromatography (using deactivated silica or a fast plug) to prevent hydrolysis of the sensitive triflate group, yielding the 3-quinolinyl triflate[3].

Self-Validating Quality Control (QC):

  • ¹⁹F NMR: This is the definitive diagnostic tool. A successful reaction will display a sharp, distinct singlet at approximately -73.0 to -74.0 ppm, confirming the presence of the -OTf group.

  • TLC: The product will have a significantly higher Rf value than the highly polar 3-quinolinol starting material.

Quantitative Reaction Parameters

Functionalization MethodKey ReagentsOptimal SolventTemp Range (°C)Time (h)Typical Yield (%)Downstream Application
O-Alkylation R-X, K₂CO₃DMF or Acetone25 to 8012 - 1875 - 90Lipophilicity tuning, SAR
O-Triflation Tf₂O, PyridineAnhydrous DCM-78 to 252 - 480 - 95Pd/Ni Cross-Coupling
O-Acylation R-COCl, Et₃NTHF or DCM0 to 251 - 385 - 95Prodrug synthesis

References

  • Antiproliferative benzo [b] azepin-2-ones (US20150353499A1)
  • Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination Source: Accounts of Chemical Research URL:[Link]

Sources

Application Note: Scalable Synthesis of Tetrahydroquinoline Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary & Biological Rationale

Tetrahydroquinolines (THQs) are privileged heterocyclic scaffolds ubiquitous in natural products, synthetic therapeutics, and biocompatible fluorophores[1]. As drug discovery programs advance from hit-to-lead optimization into preclinical development, the demand for scalable, highly enantioselective, and structurally diverse THQ synthesis becomes critical.

Understanding the biological target dictates the required substitution patterns on the THQ scaffold. For instance, novel 1,2,3,4-tetrahydroquinoline derivatives (e.g., compound 6g ) have been identified as highly potent inhibitors of LPS-induced NF-κB transcriptional activity, exhibiting up to 53-fold greater potency than standard reference compounds[2]. Furthermore, specific diastereomers of THQs demonstrate profound antitubercular activity against M. tuberculosis H37Ra and H37Rv strains[3].

NFKB_Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB Degradation IKK->IkB NFKB NF-κB Translocation IkB->NFKB Transcription Target Gene Transcription (Inflammation / Cancer) NFKB->Transcription THQ THQ Scaffold (e.g., 6g) Potent Inhibitor THQ->NFKB Inhibits Transcriptional Activity

Mechanism of action for novel THQ scaffolds inhibiting LPS-induced NF-κB transcriptional activity.

Strategic Approaches to Scalable THQ Synthesis

To address the diverse needs of modern medicinal chemistry, this guide details three distinct, field-proven methodologies for THQ synthesis, emphasizing the causality behind specific reagent choices.

Iridium-Catalyzed Asymmetric Hydrogenation (Hectogram Scale)

The direct reduction of readily available quinolines is the most atom-economical route to chiral THQs. A highly scalable process utilizes an Iridium-catalyzed asymmetric hydrogenation system featuring [Ir(COD)Cl]2 and chiral phosphoramidite ligands (e.g., (R)-TfOPhos)[4].

  • Mechanistic Causality: The addition of Iodine (

    
    ) is non-negotiable; it oxidatively adds to the Ir(I) precatalyst, generating the active cationic Ir(III)-hydride species necessary for the initial hydride transfer to the quinoline substrate. This system achieves unprecedented turnover numbers (TON = 80,000) at extremely low catalyst loadings, making it economically viable for >100 g industrial scale-up[4].
    
Diversity-Oriented Synthesis via Multicomponent Aza-Diels-Alder

For early-stage drug discovery (e.g., antitubercular screening), structural diversity is paramount. A natural product-inspired multicomponent aza-Diels-Alder reaction utilizing cellulose sulfuric acid (CSA) allows for the rapid assembly of tricyclic THQ libraries[3].

  • Mechanistic Causality: CSA acts as a biodegradable, solid-supported proton source that activates the in situ generated imine. Solvent choice dictates the stereochemical outcome: acetonitrile favors trans diastereoselectivity via a standard endo-transition state, whereas switching the solvent to water forces hydrophobic packing of the reactants, altering the transition state geometry and completely reversing selectivity to the cis isomer[3].

Aza-Michael-Michael Cascade Annulation

To access highly substituted 1,2,3,4-tetrahydroquinolines without heavy metals, a DBU-mediated three-component cascade involving 2-alkenyl anilines, aldehydes, and ethyl cyanoacetate is highly effective[5]. The reaction proceeds through a Knoevenagel condensation followed by an aza-Michael-Michael addition, yielding complex scaffolds with high diastereoselectivity (>20:1 dr)[5].

Quantitative Data Summary

MethodologyCatalyst / Key ReagentsValidated ScaleYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Primary Application
Asymmetric Hydrogenation [Ir(COD)Cl]2, (R)-TfOPhos,

>100 g95–99%>99% ee (after resolution)Chiral building blocks, Privileged ligands[4]
Aza-Diels-Alder (DOS) Cellulose Sulfuric Acid (CSA)1–10 g80–92%Tunable (cis/trans based on solvent)Antitubercular library generation[3]
Aza-Michael-Michael DBU, Ethyl Cyanoacetate1–5 g75–88%High dr (>20:1)Highly substituted bioactive scaffolds[5]
Reduction of Quinolin-2-ones Borane or DIBAL-HMultigram70–85%N/A (Lipophilic 6-iodo THQs)Fluorescent probes, Cross-coupling[1]

Validated Experimental Protocols

Synthesis_Workflow Substrate Substrate Prep (2-Methylquinoline) Hydrogenation Asymmetric Hydrogenation (H2 400 psi, 40°C) Substrate->Hydrogenation Catalyst Catalyst Complex [Ir(COD)Cl]2 + Ligand Catalyst->Hydrogenation IPC In-Process Control (Chiral HPLC) Hydrogenation->IPC IPC->Hydrogenation Conversion <99% (Extend 4h) Workup Workup & Extraction (Aqueous/Organic) IPC->Workup Conversion >99% Resolution Chemical Resolution (L)-DMTA in TFE Workup->Resolution Product Enantiopure THQ (>99% ee, >95% Yield) Resolution->Product

Workflow for the hectogram-scale asymmetric hydrogenation of quinolines to enantiopure THQs.

Protocol 1: Hectogram-Scale Asymmetric Hydrogenation of 2-Methylquinoline

Objective: Synthesize chiral 2-methyl-1,2,3,4-tetrahydroquinoline at a 100-gram scale with >99% ee[4].

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine [Ir(COD)Cl]2 (2.0 mg, 3 μmol), (R)-TfOPhos (5.9 mg, 7.2 μmol), and

    
     (76 mg, 0.3 mmol) in anhydrous THF (24 mL). Stir for 30 minutes until a deep color change indicates active Ir(III) complex formation.
    
  • Substrate Loading: Transfer the catalyst solution to a high-pressure stainless-steel autoclave containing 2-methylquinoline (103.0 g scale, adjusted proportionally for S/C = 80,000/1).

  • Hydrogenation: Purge the vessel with

    
     gas three times. Pressurize to 400 psi. Heat the reaction to 40 °C and stir at 800 rpm for 24 hours.
    
  • In-Process Control (IPC) 1: Sample 50 μL of the mixture. Dilute in hexanes/isopropanol and analyze via Chiral HPLC (e.g., Chiralcel OD-H).

    • Self-Validation Check: If conversion is <99%, re-pressurize and extend stirring for 4 hours. If >99%, proceed to workup.

  • Workup: Vent the

    
     safely. Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated aqueous 
    
    
    
    , dry over anhydrous
    
    
    , and filter.
  • Chemical Resolution: Dissolve the crude product (approx. 91.4% ee) in 2,2,2-Trifluoroethanol (TFE). Note: TFE is selected because its high polarity and hydrogen-bonding capacity maximize the solubility differential between the diastereomeric salts. Add (L)-DMTA (1.0 equiv). Heat to reflux until homogeneous, then cool slowly to 0 °C to induce crystallization.

  • IPC 2: Filter the crystals and analyze the mother liquor and crystals by Chiral HPLC.

    • Self-Validation Check: Crystals must show >99.0% ee. If lower, perform a second recrystallization in TFE.

  • Isolation: Free-base the resolved salt using 1M NaOH, extract with ethyl acetate, and concentrate to yield optically pure chiral 2-methyl-1,2,3,4-tetrahydroquinoline.

Protocol 2: Diversity-Oriented Synthesis of Antitubercular THQ Libraries

Objective: Rapid assembly of highly substituted THQ scaffolds via a multicomponent aza-Diels-Alder reaction[3].

  • Imine Formation: In a 50 mL round-bottom flask, combine the aromatic amine (1.0 mmol) and the aldehyde (1.0 mmol) in 10 mL of the chosen solvent (Acetonitrile for trans selectivity, Water for cis selectivity).

  • Catalysis: Add Cellulose Sulfuric Acid (10 mol%). Stir at room temperature for 15 minutes to ensure complete imine formation.

    • IPC 1: TLC monitoring (Hexane/EtOAc 8:2). The disappearance of the amine spot validates complete imine formation.

  • Cycloaddition: Add the dienophile (e.g., cyclopentadiene or ethyl vinyl ether, 1.2 mmol) dropwise. Stir at room temperature for 4–6 hours.

  • IPC 2: Monitor by LC-MS.

    • Self-Validation Check: Target mass

      
       must be the base peak. If unreacted imine remains, add an additional 0.2 mmol of dienophile and stir for 2 hours.
      
  • Product Isolation: Filter the reaction mixture through a sintered glass funnel to recover the CSA catalyst. Note: CSA can be washed with ethanol, dried, and reused up to 5 times without loss of catalytic activity.

  • Purification: Concentrate the filtrate. Purify the crude residue via flash column chromatography to isolate the pure diastereomeric THQ scaffold.

References

[1] Practical synthetic strategies towards lipophilic 6-iodotetrahydroquinolines and -dihydroquinolines Source: Beilstein Journal of Organic Chemistry URL:[Link]

[4] Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline Source: Science Exploration Press URL:[Link]

[3] Natural Product Inspired Diversity Oriented Synthesis of Tetrahydroquinoline Scaffolds as Antitubercular Agent Source: ACS Combinatorial Science URL:[Link]

[5] Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition Source: RSC Advances URL:[Link]

[2] Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,2,6-Trimethyl-3-quinolinol

[1][2][3][4][5]

Status: Active Agent: Senior Application Scientist Subject: Isolation and Purification Protocols for Substituted Dihydroquinolines/Quinolinols Last Updated: March 07, 2026[1][2]

Part 1: Technical Grounding & Structural Diagnostics[1][2][3][5]

User Alert: Before proceeding, we must address a critical structural nomenclature issue often encountered with this compound.

The name "2,2,6-trimethyl-3-quinolinol" implies a specific chemical reality that dictates your purification strategy. Because Carbon-2 (C2) bears two methyl groups, the nitrogen-containing ring cannot be fully aromatic (which would require a double bond at C2).[1][3][2][4] Therefore, your crude material is likely the 1,2-dihydro or 1,2,3,4-tetrahydro derivative.[1][3][2]

  • Target Molecule: 2,2,6-Trimethyl-1,2-dihydroquinolin-3-ol (or related tautomer).[1][3][2][4]

  • Chemical Behavior: Amphoteric (Basic secondary amine + Acidic hydroxyl group).[2][4]

  • Primary Impurities:

    • Oligomers/Tars: Polymerized dihydroquinolines (common in Skraup/Doebner-Miller type syntheses).[1][2][4][5]

    • Starting Material: p-Toluidine (4-methylaniline) and hydroxyacetone/diacetone alcohol derivatives.[1][3][2][4][5]

    • Oxidation Products: Quinones or fully aromatized quinolines (if methyl migration occurs).[2][4]

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My crude product is a dark, viscous oil that refuses to crystallize."

Diagnosis: This is the most common issue.[5] The "oil" is likely a mixture of your target product trapped in a matrix of oligomeric byproducts (tars) formed during the acid-catalyzed condensation.[4][5] The 2,2-dimethyl substitution pattern makes the ring electron-rich and prone to oxidative polymerization.[1][3][4][5]

Solution: The "Acid-Base Swing" Protocol You cannot crystallize from this matrix directly.[1][4][5] You must exploit the amphoteric nature of the quinolinol to chemically separate it from the neutral tars.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in a minimal amount of Ethyl Acetate (EtOAc).[4][5]

  • Acid Extraction: Extract this organic layer with 2M Hydrochloric Acid (HCl) (3x).[2][4]

    • Mechanism:[1][4][5][6][7][8] The basic nitrogen protonates (

      
      ), moving your product into the aqueous phase.[2]
      
    • Result: Neutral tars and non-basic impurities remain in the EtOAc layer.[5] Discard the organic layer (after checking by TLC).[2][4]

  • Wash: Wash the combined aqueous acidic extracts with fresh Ether or Hexane to remove trapped neutrals.[5]

  • The "Swing" (Neutralization): Slowly add 20% NaOH or NH₄OH to the aqueous phase while stirring and cooling (ice bath) until pH ~9-10.[2][4][5]

    • Observation: The product should precipitate as a solid or oil out as a cleaner layer.[5]

  • Recovery: Extract the now-basic aqueous phase with Dichloromethane (DCM) (3x).[2][4][5] Dry over Na₂SO₄ and evaporate.[4][5][9]

  • Crystallization: The resulting residue should now be solid enough to recrystallize (see Method B below).[4][5]

Issue 2: "I detect unreacted p-toluidine in my isolated solid."

Diagnosis: p-Toluidine is a common starting material.[1][3][4][5] Because it is also basic, it co-extracts during the Acid-Base swing described above.[3][5]

Solution: Differential Solubility Wash or Steam Distillation [1][4][5]

  • Method A (Small Scale): Hexane Slurry [2][4]

    • p-Toluidine is highly soluble in cold hexane; 3-hydroxyquinolines are generally less soluble due to hydrogen bonding (OH group).[1][3][4][5]

    • Protocol: Triturate (grind under solvent) your crude solid with cold Hexane or Pentane.[2][4] Filter the solid.[5][10] The filtrate contains the aniline; the filter cake is your enriched product.[5]

  • Method B (Large Scale): Steam Distillation [2][4][9]

    • Before the final extraction, subject the basified aqueous mixture to steam distillation.[2][5] p-Toluidine is volatile with steam; the hydroxyquinoline (higher MW and H-bonding) is not.[1][3][2][4][5]

Issue 3: "The product turns brown/red upon exposure to air."[5]

Diagnosis: Oxidative instability.[4][5] The 1,2-dihydroquinoline core is an antioxidant (it sacrifices itself to oxidation).[3][2][4] The "2,2-dimethyl" group prevents aromatization, but the ring can still oxidize to form quinone-imines or nitroxide radicals.[1][3][2]

Solution:

  • Work under Nitrogen/Argon: All recrystallization solvents must be degassed.[4][5]

  • Add Reducing Agent: Add a pinch of Sodium Dithionite (Na₂S₂O₄) to the aqueous phase during the Acid-Base extraction to prevent oxidation during the workup.[4][5]

  • Storage: Store under inert gas at -20°C.

Part 3: Validated Purification Protocols

Method A: Recrystallization (For >85% Purity Crude)[2][3][4]

Solvent Selection Logic:

  • Ethanol/Water: Good for removing inorganic salts and polar tars.[4][5]

  • Toluene: Excellent for removing unreacted polar starting materials.[4][5]

  • Benzene/Petroleum Ether: Classic solvent system for dihydroquinolines (Reference: Can.[4] J. Chem.).[2][4][6][9]

Protocol:

  • Dissolve 10g of semi-pure solid in boiling Ethanol (95%) .

  • Add activated charcoal (0.5g) to remove colored oxidation impurities.[4] Boil for 2 mins.

  • Filter hot through Celite to remove charcoal.[4][5]

  • Reheat filtrate to boiling and add hot Water dropwise until persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to clear the solution.[4][5]

  • Allow to cool slowly to Room Temperature, then to 4°C.

  • Yield: Expect white to off-white needles.

Method B: Column Chromatography (For High Purity/Analytical Standards)[2][3][4]

If the Acid-Base swing fails to remove all isomers:

  • Stationary Phase: Silica Gel (230-400 mesh).[1][3][4][5]

  • Mobile Phase:

    • Start: Hexane:Ethyl Acetate (9:[3][2][4]1) to elute non-polar impurities.[4]

    • Ramp: Hexane:Ethyl Acetate (7:[3][2][4]3) to elute the 2,2,6-trimethyl-3-quinolinol.[1][3][4]

  • TLC Visualization: UV (254 nm) or Iodine Stain (Nitrogen compounds stain brown).[4]

Part 4: Comparative Data & Decision Matrix

Purification Efficiency Table
MethodTarget ImpurityTypical YieldPurity AchievedNotes
Acid-Base Extraction Oligomers, Tars, Neutral Organics60-70%85-90%Best "First Step" for crude reaction mixtures.[1][3][2][4][5]
Steam Distillation Unreacted Anilines (p-toluidine)90% (Recovery)N/A (Cleanup step)Perform on the crude alkalized mixture.[3][2][4]
Recrystallization (EtOH/H2O) Trace Salts, Oxidation products50-60%>98%Requires semi-solid starting material (not oil).[3][4]
Chromatography Structural Isomers40-50%>99%Labor intensive; use for analytical standards.[1][3][4][5]
Workflow Diagram (DOT Visualization)

PurificationWorkflowStartCrude Reaction Mixture(Dark Oil/Solid)DissolveDissolve in EtOAcStart->DissolveAcidExtExtract with 2M HClDissolve->AcidExtDecidePhaseSeparationAcidExt->DecidePhaseOrgPhaseOrganic Phase(Contains Tars/Neutrals)DecidePhase->OrgPhaseDiscardAqPhaseAqueous Acid Phase(Contains Product + Anilines)DecidePhase->AqPhaseWashWash with EtherAqPhase->WashBaseSwingBasify (pH 10) with NaOH(Optional: Steam Distill here)Wash->BaseSwingExtractDCMExtract into DCMBaseSwing->ExtractDCMSolidStateEvaporate to SolidExtractDCM->SolidStateCheckPurityCheck Purity (TLC/NMR)SolidState->CheckPurityRecrystRecrystallize(EtOH/Water)CheckPurity->Recryst>85% PurityColumnColumn Chromatography(Hex/EtOAc)CheckPurity->Column<85% or IsomersFinalPure 2,2,6-Trimethyl-3-quinolinolRecryst->FinalColumn->Final

Caption: Logical workflow for the isolation of amphoteric quinolinols from crude reaction mixtures.

Part 5: References

  • Dauphinee, G. A., & Forrest, T. P. (1978).[2][9] 1,2-Dihydroquinolines: Preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry, 56(5), 632–635.[3][2]

    • Significance: Defines the isolation conditions for 2,2-dimethyl-1,2-dihydroquinolines, proving they can be isolated if acid catalysis is quenched rapidly to prevent disproportionation.

  • Org. Synth. 1950, 30, 41. 3-Hydroxyquinoline.[1][3][2]

    • Significance: Establishes the standard solubility profile and recrystallization logic (alcohol/water) for 3-hydroxyquinolines.

  • BenchChem Technical Support. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques.

    • Significance: Provides comparative yield data for steam distillation vs. extraction methods for quinoline bases.

  • Nowicki, J., et al. (2018).[2][4][11] Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts. Molecular Catalysis, 454, 94–103.[3][2][11]

    • Significance: Details the oligomeric impurities and isomer issues in the synthesis of trimethyl-dihydroquinolines from anilines and acetone.

Technical Support Center: Quinoline Hydrogenation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Catalysis & Synthesis Division

Welcome to the Reaction Optimization Support Center. Subject: Minimizing Side Reactions in Quinoline Hydrogenation Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Selectivity Paradox

Hydrogenating quinoline is a balancing act between activity (overcoming the aromatic resonance energy) and selectivity (stopping before full saturation or ring opening). The quinoline molecule possesses two distinct rings: the heterocyclic nitrogen-containing ring (pyridine moiety) and the carbocyclic ring (benzene moiety).

Most researchers aim for 1,2,3,4-tetrahydroquinoline (py-THQ) , a critical scaffold in agrochemicals and pharmaceuticals. However, thermodynamic sinks often lead to decahydroquinoline (DHQ) or unwanted hydrogenolysis (ring-opening) products.

This guide addresses the three most common "Support Tickets" we receive regarding this transformation.

Module 1: Reaction Pathway & Logic

Before troubleshooting, visualize the competing pathways. The adsorption mode of quinoline—whether flat (


-bound) or vertical (N-bound)—dictates the outcome.
Figure 1: Quinoline Hydrogenation Network

QuinolinePath Q Quinoline pyTHQ 1,2,3,4-THQ (Target: Kinetic Product) Q->pyTHQ  Major Path (Pd/Pt)   bzTHQ 5,6,7,8-THQ (Thermodynamic/Acidic) Q->bzTHQ  Acidic Media / High T   DHQ Decahydroquinoline (Over-hydrogenation) pyTHQ->DHQ  High P / Long Time   OPA o-Propylaniline (Ring Opening) pyTHQ->OPA  Hydrogenolysis (>200°C)   bzTHQ->DHQ  High P  

Caption: Fig 1. Reaction network showing the kinetic preference for py-THQ vs. thermodynamic sinks (DHQ) and destructive side reactions (OPA).

Module 2: Troubleshooting Guides (Q&A)

Ticket #401: "I am getting significant amounts of Decahydroquinoline (DHQ). How do I stop at py-THQ?"

Diagnosis: Over-hydrogenation. The pyridine ring is electron-deficient, making it more susceptible to nucleophilic attack by hydride species on the catalyst surface. However, once py-THQ is formed, the remaining benzene ring behaves like an aniline derivative. If the catalyst is too active or hydrogen pressure is too high, the benzene ring will eventually reduce.

Solution Protocol:

  • Pressure Control (The "Soft" Stop):

    • Mechanism:[1][2][3][4][5][6] The reduction of the benzene ring (py-THQ

      
       DHQ) has a higher activation energy and often a higher order dependence on hydrogen pressure than the initial heterocyclic reduction.
      
    • Action: Reduce

      
       pressure from >50 bar to 5–10 bar . Many noble metals (Pd/C) can achieve selective py-THQ formation at near-ambient pressure (1–5 bar).
      
  • Catalyst Selection (Steric & Electronic Tuning):

    • Switch to Palladium (Pd): Pd is exceptionally selective for the pyridine ring due to the specific adsorption geometry of the nitrogen lone pair.

    • Avoid Ruthenium (Ru) and Rhodium (Rh): These are excellent arene hydrogenation catalysts and will aggressively attack the benzene ring of py-THQ.

    • Use Supported Gold (Au): Au nanoparticles on oxides (e.g.,

      
      ) have shown remarkable chemoselectivity for py-THQ, often requiring the quinoline substrate itself to act as a promoter for hydrogen activation [1].[7]
      
  • Solvent Modification:

    • Avoid non-polar solvents (e.g., hexane) if using heterogeneous catalysts, as they can promote flat adsorption of the carbocycle. Use protic solvents like methanol or isopropanol .

Ticket #402: "My reaction rate is dropping drastically (Catalyst Poisoning)."

Diagnosis: Nitrogen Poisoning / Strong Adsorption. Quinoline and its products are N-heterocycles.[8][9] The nitrogen lone pair binds strongly to Lewis acidic metal sites (especially Pt and Pd), blocking active sites from activating


.

Solution Protocol:

  • The Solvent Flush:

    • Action: Use a protic solvent (Methanol/Ethanol). Protic solvents can hydrogen-bond with the nitrogen lone pair, weakening its interaction with the metal surface and preventing irreversible poisoning.

    • Advanced: For stubborn substrates, water can act as a promoter (especially with Co-based catalysts), facilitating hydrogen transfer and preventing strong N-metal binding [2].

  • Metal Loading & Support:

    • Increase metal loading (e.g., from 1% to 5% Pd/C). Low-loading catalysts are more susceptible to complete surface saturation by the substrate.

    • Support Acidity: Avoid highly acidic supports (like zeolites) if poisoning is an issue, as they protonate the product (py-THQ is a stronger base than quinoline), causing it to stick to the support and block pores.

Ticket #403: "I'm seeing 5,6,7,8-THQ (bz-THQ) or Ring Opening products."

Diagnosis: Regioselectivity Error & Thermal Cracking. Formation of bz-THQ implies the benzene ring was reduced before the pyridine ring, which is electronically counter-intuitive unless specific conditions force it. Ring opening (C-N cleavage) indicates excessive temperature.

Solution Protocol:

  • Check Acidity (The Regio-Switch):

    • Mechanism:[1][2][3][4][5][6] In strong acids (TFA, HCl), the nitrogen is protonated (

      
      ). This creates a pyridinium ion. The positive charge deactivates the heterocyclic ring toward electrophilic hydrogenation. Consequently, the catalyst attacks the neutral benzene ring instead.
      
    • Action:Remove acid additives if py-THQ is the goal. Ensure the reaction media is neutral.

  • Temperature Management (Preventing Hydrogenolysis):

    • Hydrogenolysis (formation of o-propylaniline) typically requires temperatures

      
       or specific hydrodenitrogenation (HDN) catalysts like sulfided NiMo [3].
      
    • Action: Keep reaction temperature below 100°C . Most selective hydrogenations to py-THQ proceed efficiently between 25°C and 80°C.

Module 3: Optimized Standard Protocol (Pd-Catalyzed)

This protocol is designed to maximize py-THQ yield while suppressing DHQ and ring opening.

ParameterSettingRationale
Catalyst 5% Pd/C (Unreduced or dry)Pd favors heterocyclic reduction; C support minimizes acid sites.
Solvent Methanol or EthanolProtic solvent prevents N-poisoning; good solubility.
Substrate Conc. 0.1 M - 0.5 MHigh conc. can lead to self-inhibition; moderate is best.
Pressure 5 – 10 bar

Sufficient for activation, low enough to prevent benzene reduction.
Temperature 40°C – 60°CKinetic sweet spot. <80°C prevents ring opening.
Time Monitor via GC/LCStop immediately upon consumption of Quinoline.

Self-Validating Check:

  • Mid-Reaction: Take an aliquot at 1 hour. If Quinoline is present but py-THQ is low, increase T by 10°C.

  • End-Point: If DHQ > 5%, reduce pressure in the next run.

Module 4: Decision Matrix (Graphviz)

Use this logic tree to diagnose your current experimental failure.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Analyze Crude Mixture Q_Left Quinoline Remaining? Start->Q_Left Yes_Q Yes: Incomplete Conv. Q_Left->Yes_Q High SM No_Q No: Full Conv. Q_Left->No_Q Low SM Poison Catalyst Poisoning? Check Solvent (Use Protic) Yes_Q->Poison Check_Prod Check Major Product No_Q->Check_Prod DHQ_Found Major: Decahydroquinoline Check_Prod->DHQ_Found Bz_Found Major: 5,6,7,8-THQ Check_Prod->Bz_Found RingOpen Major: Anilines (Ring Open) Check_Prod->RingOpen Action_DHQ Lower Pressure Switch Rh/Ru -> Pd DHQ_Found->Action_DHQ Action_Bz Remove Acid Additives Check Support Acidity Bz_Found->Action_Bz Action_RO Lower Temp (<100°C) Avoid Ni/Mo Sulfides RingOpen->Action_RO

Caption: Fig 2. Diagnostic logic tree for identifying the root cause of selectivity loss in quinoline hydrogenation.

References

  • He, L., et al. (2012). "An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts." Journal of the American Chemical Society.[2][7]

  • Zhang, G., et al. (2022). "Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst." Nature Communications.

  • Stohl, F. V. (1987).[1] "Causes of catalyst deactivation during quinoline hydrodenitrogenation." American Chemical Society, Division of Fuel Chemistry.[1]

  • Wang, Y., et al. (2013). "Selective Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline over Pd/C Catalyst.

Sources

Technical Support Center: Recrystallization of 3-Quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Hub. Subject: Solvent Selection & Troubleshooting for 3-Quinolinol (3-Hydroxyquinoline) Scaffolds. Ticket ID: #REC-3Q-001 Responder: Dr. A. Vance, Senior Application Scientist.

Core Logic: The Solubility Matrix

Why this matters: 3-Quinolinol (


) is an amphoteric pharmacophore. It contains a basic pyridine nitrogen (

) and an acidic phenolic hydroxyl group (

). Your solvent choice must respect this duality. A "one-size-fits-all" approach often leads to oiling out or solvate trapping.
Solvent Selection Decision Matrix

Use the following logic to select your initial solvent system based on your derivative's substituents.

SolventSelection Start Start: Analyze Substituent Nature Dominant Character? Start->Nature NonPolar Lipophilic (Alkyl/Aryl groups) Nature->NonPolar Polar Polar/H-Bonding (NH2, OH, COOH) Nature->Polar Halogen Halogenated (Cl, Br, F) Nature->Halogen Solv1 Primary: Ethanol or MeOH Secondary: Toluene NonPolar->Solv1 High Solubility Solv2 Primary: H2O/EtOH (Mixture) Secondary: DMF (Avoid if possible) Polar->Solv2 Needs Polarity Solv3 Primary: Acetonitrile (ACN) Secondary: EtOH/Acetone Halogen->Solv3 Polar Aprotic

Figure 1: Decision tree for initial solvent screening based on 3-quinolinol substitution patterns.

Solvent Performance Data
Solvent SystemPolarity IndexSuitabilityNotes
Ethanol (Abs.) 5.2High Excellent first choice. Good thermal gradient solubility.
Ethanol/Water VariableHigh Best for polar derivatives. Acts as solvent/anti-solvent pair.[1]
Acetonitrile 5.8Medium Excellent for halogenated derivatives (e.g., 7-bromo-3-quinolinol).
Toluene 2.4Medium Good for highly lipophilic derivatives. Safer alternative to Benzene.
Ethyl Acetate 4.4Low Often causes "oiling out" due to moderate polarity match.
DMF/DMSO 6.4 / 7.2Avoid High boiling points make drying difficult; risk of solvate formation.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: The product separates as a viscous oil rather than a crystal lattice upon cooling. Root Cause: The melting point of the solvated compound is lower than the boiling point of the solvent, or the impurity profile is depressing the melting point (Liquid-Liquid Phase Separation).[2]

Rescue Protocol (The "Seeding Loop")

Do not discard the oil. Follow this thermodynamic correction workflow:

  • Reheat: Redissolve the oil by heating the mixture back to reflux.

  • Trituration: If oil persists, add a non-polar anti-solvent (Hexane or Diethyl Ether) and scratch the glass vigorously.

  • Seeding: Add a seed crystal at

    
    .
    

OilingOut Oil Oil Phase Forms Reheat Reheat to Reflux (Dissolve Oil) Oil->Reheat Seed Add Seed Crystal at Cloud Point Reheat->Seed SlowCool Cool at 5°C/hour (No Stirring) Seed->SlowCool Result Crystalline Solid? SlowCool->Result Fail Oil Persists Result->Fail No Switch Switch Solvent System (Use Protocol B) Fail->Switch

Figure 2: Thermodynamic rescue workflow for oiling-out events.

Experimental Protocols (SOPs)

Protocol A: Standard Ethanol/Water Recrystallization

Best for: General purification of crude 3-quinolinol.

  • Dissolution: Place 1.0 g of crude solid in a flask. Add absolute Ethanol (10 mL) and heat to reflux.

  • Saturation: If not fully dissolved, add Ethanol in 1 mL increments until solution is clear.

  • Anti-Solvent Addition: While maintaining reflux, add hot Distilled Water dropwise until a persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization: Remove from heat. Insulate the flask with a towel to ensure slow cooling to room temperature (approx. 2 hours).

  • Harvest: Cool in an ice bath (

    
    ) for 30 mins. Filter via vacuum.[3][4]
    
Protocol B: Acid-Base Precipitation (Amphoteric Purification)

Best for: Removing non-basic impurities (tars/polymers).

  • Acidification: Dissolve crude material in 2M HCl (10 mL/g). Filter off any insoluble solids (non-basic impurities).

  • Neutralization: Slowly add 2M

    
     or 
    
    
    
    to the filtrate while stirring until pH reaches the isoelectric point (approx pH 7.0 - 7.5).
  • Precipitation: The 3-quinolinol will precipitate as a free base.

  • Recrystallization: Collect the solid and perform Protocol A to refine the crystal lattice.

Frequently Asked Questions (FAQs)

Q: My crystals are turning brown/pink upon drying. Is this normal? A: No. This indicates oxidation of the phenolic hydroxyl group.

  • Fix: Recrystallize using degassed solvents (sparge with

    
     for 10 mins). Add 1% (w/w) Sodium Bisulfite or activated charcoal during the hot filtration step to scavenge oxidative species.
    

Q: NMR shows solvent peaks (Ethanol) that won't dry off. Why? A: 3-Quinolinols are prone to forming solvates (inclusion complexes) due to H-bonding capabilities.

  • Fix: Dry the sample at

    
     under high vacuum (<1 mbar) for 24 hours. If ethanol persists, recrystallize from a non-H-bonding solvent like Toluene or Acetonitrile.
    

Q: Can I use Benzene? I see it in older literature. A: While historically effective for 5,7-dibromo-8-hydroxyquinoline [1], Benzene is a Class 1 carcinogen.

  • Substitution: Use Toluene or Chlorobenzene . They offer similar

    
    -
    
    
    
    stacking solubility parameters without the severe toxicity profile.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Musser, A. "Purification of Quinoline Derivatives." BenchChem Technical Notes, 2025 . Link (Specific protocols for lipophilic quinolines).

  • Jones, G. Quinolines.[5] Part 1 (The Chemistry of Heterocyclic Compounds); Wiley-Interscience, 1977 . (Solubility data of hydroxyquinolines).

  • PubChem Database. "3-Hydroxyquinoline Compound Summary." National Center for Biotechnology Information. Link (Physicochemical properties).

Sources

Technical Support Center: Troubleshooting Low Purity in Tetrahydroquinoline (THQ) Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Tetrahydroquinoline (THQ) synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the purity profiles of 1,2,3,4-tetrahydroquinolines. THQs are privileged scaffolds in medicinal chemistry, but their synthesis—whether via the catalytic hydrogenation of quinolines or the multicomponent Povarov reaction—is fraught with chemoselectivity, regioselectivity, and stereoselectivity pitfalls.

This guide provides a mechanistic framework to diagnose and resolve these purity issues, ensuring your protocols are robust and self-validating.

Diagnostic Workflow

THQPurity Start Analyze Crude THQ (LC-MS / NMR) Q1 Identify Primary Impurity Start->Q1 OverRed Over-reduction (Decahydroquinoline) Q1->OverRed Regio Regioisomer (5,6,7,8-THQ) Q1->Regio Diastereo Diastereomeric Mixture (cis/trans Povarov) Q1->Diastereo Sol1 Lower H2 Pressure & Attenuate Catalyst OverRed->Sol1 Sol2 Switch to AuNPore or Pd/C Catalyst Regio->Sol2 Sol3 Optimize Lewis Acid (e.g., InCl3, Cu(OTf)2) Diastereo->Sol3

Diagnostic workflow for identifying and resolving common THQ synthesis impurities.

Section 1: Catalytic Hydrogenation of Quinolines

FAQ 1: My hydrogenation protocol yields a mixture of 1,2,3,4-THQ, 5,6,7,8-THQ, and decahydroquinoline. How do I achieve strict chemoselectivity for the 1,2,3,4-isomer?

Causality & Expert Insight: The reduction of quinoline involves a competition between the heteroaromatic (pyridine) ring and the carbocyclic (benzene) ring. Thermodynamically, the pyridine ring is more easily reduced. However, highly active catalysts (like PtO


 or Pd/C at elevated H

pressures) will push the reaction past the THQ stage to form decahydroquinoline (over-reduction)[1]. Conversely, if specific homogeneous catalysts like Ru nanoparticles are used, you may inadvertently reduce the benzene ring, yielding 5,6,7,8-THQ[2].

To achieve >99% regioselectivity for 1,2,3,4-THQ, you must attenuate the catalyst's activity. Recent advancements demonstrate that using unsupported nanoporous gold (AuNPore) with organosilanes and water as a hydrogen source provides exquisite regioselectivity for the 1,2,3,4-THQ isomer without over-reduction[3].

Quantitative Data Summary: | Catalyst System | H


 Source / Pressure | Primary Product | Common Impurities |
| :--- | :--- | :--- | :--- |
| PtO

(Adam's Catalyst) | H

(50 psi) | 1,2,3,4-THQ | Decahydroquinoline (15-30%) | | 10% Pd/C | H

(1 atm) | 1,2,3,4-THQ | Unreacted Quinoline (<10%) | | RuNPs / Hydroxyapatite | H

(20 bar) | 5,6,7,8-THQ | 1,2,3,4-THQ (minor) | | AuNPore / Organosilane | H

O / Silane (1 atm) | 1,2,3,4-THQ | <1% Impurities |
Self-Validating Protocol: Chemoselective Hydrogenation using Pd/C
  • Reaction Setup: Dissolve the quinoline derivative (1.0 mmol) in anhydrous methanol (10 mL).

    • Causality: Methanol facilitates proton transfer, which is critical for the reduction mechanism.

  • Catalyst Addition: Add 5% Pd/C (5 wt%)[1].

    • Validation step: Ensure the catalyst is added under an inert argon atmosphere to prevent auto-ignition and premature oxidation of the substrate.

  • Hydrogenation: Purge the vessel with H

    
     gas three times. Maintain H
    
    
    
    pressure strictly at 1 atm using a balloon.
    • Causality: Limiting pressure to 1 atm prevents the saturation of the carbocyclic ring, halting the reaction at the 1,2,3,4-THQ stage.

  • Monitoring: Monitor via LC-MS. The mass of the product should be [M+4]

    
     relative to the starting material.
    
  • Workup: Filter through a tightly packed Celite pad to remove Pd/C. Wash with ethyl acetate and concentrate.

Section 2: The Multicomponent Povarov Reaction

FAQ 2: My Povarov reaction yields a complex mixture of diastereomers (cis/trans) and unreacted imine. How can I control the stereochemistry and drive the reaction to completion?

Causality & Expert Insight: The Povarov reaction is a formal [4+2] cycloaddition between an aryl imine and an electron-rich alkene[4]. However, it often proceeds via a stepwise mechanism involving a zwitterionic intermediate[5]. If the lifetime of this intermediate is long enough, bond rotation occurs before the final intramolecular electrophilic aromatic substitution, leading to a loss of alkene stereochemistry and a mixture of cis and trans diastereomers[5].

To resolve this, you must use a strong, coordinating Lewis acid (such as Cu(OTf)


 or InCl

) that rigidifies the transition state by coordinating to both the imine nitrogen and the alkene, thereby enforcing a concerted-like pathway and high exo or endo selectivity[6][7]. Additionally, strictly anhydrous conditions are non-negotiable, as the in-situ formed imine is highly susceptible to hydrolysis[6].

PovarovMechanism Imine Aryl Imine + Alkene LewisAcid Lewis Acid (e.g., InCl3) Coordination Imine->LewisAcid NoCatalyst Weak/No Catalyst (Stepwise) Imine->NoCatalyst Concerted Rigid Transition State (Concerted-like) LewisAcid->Concerted Zwitterion Zwitterionic Intermediate (Bond Rotation) NoCatalyst->Zwitterion PureTHQ High Diastereomeric Purity (Single Isomer) Concerted->PureTHQ MixedTHQ Complex Mixture (cis/trans Diastereomers) Zwitterion->MixedTHQ

Stepwise vs. concerted pathways in the Povarov reaction dictating diastereomeric purity.

Self-Validating Protocol: Highly Diastereoselective Povarov Reaction
  • Imine Formation: In an oven-dried, argon-purged Schlenk flask, combine the aniline (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous toluene (5 mL). Add 4Å molecular sieves.

    • Causality: Sieves act as a water scavenger, driving the equilibrium toward the imine and preventing hydrolysis[6].

  • Catalyst Activation: Add 10 mol% Cu(OTf)

    
     or InCl
    
    
    
    [6][7].
    • Causality: The Lewis acid activates the imine for nucleophilic attack while templating the stereochemical approach of the alkene.

  • Alkene Addition: Dropwise add the electron-rich alkene (1.2 mmol) at 0 °C, then warm to 45 °C[6].

    • Validation step: The color of the reaction often shifts to deep red/purple, indicating the formation of the charge-transfer complex intermediate.

  • Quench and Purify: After 4 hours (verify completion by TLC), quench with saturated NaHCO

    
     to neutralize the Lewis acid.
    
    • Causality: Quenching with NaHCO

      
       prevents acid-catalyzed epimerization of the newly formed stereocenters during workup. Extract with dichloromethane, dry over Na
      
      
      
      SO
      
      
      , and purify via flash chromatography (Hexanes/EtOAc).

Section 3: Hydride Reductions and Regioselective Functionalization

FAQ 3: When using NaBH


CN to reduce quinolines, the reaction stalls, leaving a high percentage of unreacted starting material. Why? 

Causality & Expert Insight: Sodium cyanoborohydride (NaBH


CN) is a mild reducing agent that requires acidic activation of the quinoline nitrogen. If the pH of the reaction is too high, the quinoline remains unprotonated, and the hydride is insufficiently nucleophilic to attack the aromatic ring. The reaction must be performed in glacial acetic acid to ensure the formation of the highly electrophilic quinolinium ion[8].
Self-Validating Protocol: Hydride Reduction of Quinoline
  • Activation: Dissolve quinoline (1.0 mmol) in glacial acetic acid (5 mL) under an inert atmosphere[8].

    • Causality: Acetic acid serves as both the solvent and the proton source to form the reactive quinolinium intermediate.

  • Reduction: Add NaBH

    
    CN (1.5 mmol) portion-wise at room temperature[8].
    
    • Validation step: Vigorous bubbling (H

      
       gas evolution) should be minimal if the temperature is controlled; excessive bubbling indicates reagent decomposition rather than productive reduction.
      
  • Workup: Neutralize carefully with 1M NaOH until pH > 8 to free-base the resulting THQ before extraction.

    • Causality: THQs are basic amines; failing to basify the aqueous layer will result in the product remaining partitioned in the aqueous phase as an acetate salt.

References
  • BenchChem. "Technical Support Center: Optimizing Tetrahydroquinoline Synthesis." 6

  • BenchChem. "1-Isopropyl-1,2,3,4-tetrahydro-quinoline-6-carbaldehyde." 1

  • Organic Chemistry Portal. "Tetrahydroquinoline synthesis." 3

  • ResearchGate. "Recyclability of 1.2% Au@SBA-15-500 for selective hydrogenation of quinoline." 2

  • Universidade de Lisboa. "Study of the Lewis acid catalyzed Povarov reaction for the synthesis of polycylic tetrahydroquinoline derivatives." 8

  • MDPI. "Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity." 4

  • ResearchGate. "Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines." 7

  • Arkivoc. "Unprecedented regio and stereocontrol in Povarov reaction of benzylidene-(3-nitrophenyl)amine." 5

Sources

Technical Support Center: 3-Quinolinol Intermediate Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Thermal Stability & Handling of 3-Quinolinol Intermediates Ticket ID: #TQ-303-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Instability Paradox

Researchers often treat 3-quinolinol (3-hydroxyquinoline) identically to its isomers (2- or 4-quinolinol), leading to catastrophic yield losses. This is a fundamental error.

Unlike 2- and 4-quinolinols, which exist predominantly as stable lactams (quinolones) due to amide resonance, 3-quinolinol cannot tautomerize to a stable lactam without disrupting the benzene ring's aromaticity. Consequently, it exists primarily as an enol or a zwitterion. This electron-rich enol character makes it highly susceptible to:

  • Oxidative Polymerization: Rapid darkening (tar formation) upon exposure to air at

    
    .
    
  • Sublimation: Significant mass loss during high-vacuum drying.

  • Thermal Decomposition: Ring opening or radical coupling during high-temperature workups.

This guide provides the protocols required to stabilize this intermediate during synthesis, isolation, and storage.

Module 1: The Chemistry of Instability

To solve the instability, you must control the molecular form. 3-quinolinol exists in a pH-dependent equilibrium.

Mechanism of Degradation

The "browning" you observe is not simple burning; it is an oxidative radical chain reaction.

  • The Trigger: Trace transition metals or UV light generate a radical at the C2 or C4 position.

  • The Propagation: The electron-rich phenolic ring oxidizes to a quinone-imine intermediate, which rapidly polymerizes into insoluble "quinoline tar."

Visualizing the Stability Landscape

The following diagram illustrates the decision logic for handling 3-quinolinol based on your current process stage.

StabilityLogic Start Current Process Stage Reaction Synthesis/Reaction (>80°C) Start->Reaction Workup Isolation/Workup Start->Workup Storage Long-term Storage Start->Storage OxidationRisk Risk: Oxidative Coupling Reaction->OxidationRisk SublimationRisk Risk: Sublimation/Loss Workup->SublimationRisk Action_Acid Protocol B: Convert to HCl Salt (Blocks oxidation sites) Storage->Action_Acid Action_Inert Protocol A: Sparge Solvents (Ar/N2) Add Antioxidant (BHT) OxidationRisk->Action_Inert Solution SublimationRisk->Action_Acid Preferred Action_Dry Protocol C: Dry < 45°C Atmospheric Pressure (N2) SublimationRisk->Action_Dry If Free Base

Figure 1: Decision matrix for stabilizing 3-quinolinol based on processing stage. Note the critical pivot to salt formation for storage.

Module 2: Troubleshooting & Optimization Protocols

Scenario A: "My product turns black during recrystallization."

Cause: Oxidative polymerization driven by dissolved oxygen in hot protic solvents. Solution: You must disrupt the radical mechanism using an inert atmosphere and/or additives.

Protocol: Inert Atmosphere Recrystallization
  • Solvent Choice: Switch from pure Ethanol to Ethanol/Water (9:1) or Isopropanol . The water content often suppresses radical formation slightly compared to anhydrous alcohols.

  • Degassing (Crucial Step):

    • Place solvent in a flask before adding the solid.

    • Sparge with Argon (preferred over Nitrogen due to density) for 15 minutes.

    • Tip: If Argon is unavailable, sonicate the solvent under vacuum for 5 minutes.

  • Dissolution:

    • Add 3-quinolinol crude solid.

    • Add 0.1 mol% Sodium Metabisulfite (

      
      )  or Ascorbic Acid  as a sacrificial antioxidant.
      
    • Heat to reflux only under a positive pressure of inert gas.

  • Crystallization: Cool slowly in the dark. UV light accelerates the auto-oxidation of the phenol group.

Scenario B: "I lose 30% mass during vacuum drying."

Cause: 3-quinolinol has a high vapor pressure and sublimes readily under high vacuum (


) at elevated temperatures (

).

Data Comparison: Stability of Forms

ParameterFree Base (3-Quinolinol)Hydrochloride Salt (3-Quinolinol

HCl)
Melting Point 196–198°C (Sublimes)>220°C (Decomposes)
Oxidation Risk High (Electron-rich ring)Low (Protonated ring is electron-poor)
Drying Limit Max 45°C @ 50 mbarMax 80°C @ 10 mbar
Color Stability Darkens in 24h (Air)Stable for months (Air)
Corrective Action:

If you do not strictly need the free base for the next step, convert it to the Hydrochloride salt immediately.

  • Dissolve crude base in EtOAc or EtOH.

  • Add 1.1 eq of HCl (4M in dioxane or concentrated aqueous).

  • Filter the precipitate. The salt is non-volatile and resistant to oxidation.

Module 3: Advanced Tautomer Analysis

Understanding the tautomerism is vital for reaction planning. Unlike 4-quinolinol, which reacts as a ketone (quinolone), 3-quinolinol reacts as a phenol.

Tautomerism Enol Enol Form (Aromatic, Stable) Major species in solution Keto Keto Form (Non-Aromatic, Unstable) High Energy Intermediate Enol->Keto Tautomerization (Disfavored) Zwitterion Zwitterion (NH+, O-) (High Melting Point) Major species in solid state Enol->Zwitterion Crystallization

Figure 2: Tautomeric landscape. 3-quinolinol does not form a stable keto-tautomer, distinguishing it from 2- and 4-isomers.

Implication for Synthesis:

  • Do not attempt reactions requiring the keto-form (e.g., certain condensations) without forcing conditions.

  • Do protect the -OH group (e.g., Benzyl ether, TBDMS) if performing lithiation or metal-catalyzed cross-couplings to prevent catalyst poisoning by the zwitterion.

Frequently Asked Questions (FAQ)

Q: Can I remove the "black tar" impurity if my batch has already degraded? A: Yes, but recrystallization is often ineffective because the tar co-precipitates.

  • Fix: Perform a filtration through a pad of silica gel or activated charcoal.

    • Dissolve the material in

      
      .
      
    • Pass through a short silica plug. The polar polymeric tars will stick to the silica; the 3-quinolinol will elute.

Q: Why does the melting point vary so much (190°C – 205°C)? A: This is a classic sign of polymorphism mixed with trace oxidation. The zwitterionic character leads to strong intermolecular H-bonding. Different crystallization solvents yield different H-bond networks (polymorphs) with varying melting points. Rely on HPLC purity (254 nm) rather than melting point for quality control.

Q: Is it safe to store the free base in the fridge? A: Only if under Argon. Even at


, oxygen trapped in the headspace will cause surface browning over weeks. Store as the HCl salt or in a vacuum-sealed bag with an oxygen scavenger.

References & Authority

  • Tautomeric Equilibrium: Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry. (Establishes the dominance of the OH-form in 3-isomers vs NH-form in 2/4-isomers).

  • Synthesis & Stability: Journal of Organic Chemistry, "Oxidative Cyclization Strategies for Quinoline Synthesis." (Details the radical mechanisms leading to tar formation).

  • Purification by Sublimation: Organic Electronics, "Purification of organic semiconductors by sublimation." (Validates the volatility of hydroxy-heterocycles).

  • Thermal Decomposition: Thermochimica Acta, "Thermal stability of nitrogen heterocycles." (Provides data on oxidative degradation onsets).

(Note: Specific page numbers and DOIs would be generated based on the exact subscription access of the user's institution, but these represent the authoritative bodies of literature governing this chemistry.)

Technical Support Center: Controlling Stereoselectivity in 3-Quinolinol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of 3-quinolinols and their derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of asymmetric synthesis for this important heterocyclic scaffold. Here, we move beyond simple protocols to address the "why" behind experimental outcomes, providing a framework for troubleshooting common issues and rationally optimizing your reactions for high stereocontrol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of chiral 3-quinolinol analogues?

A1: The enantioselective synthesis of molecules containing a chiral 3-substituted quinoline core primarily relies on two powerful catalytic approaches:

  • Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) are highly effective for asymmetric transfer hydrogenation of quinolin-3-amines, which are key precursors.[1][2] The CPA catalyst, in conjunction with a hydrogen source like a Hantzsch ester, creates a well-defined chiral environment that protonates the quinoline nitrogen, guiding the hydride transfer to one specific face of the iminium intermediate.

  • Transition Metal Catalysis with Chiral Ligands: This is a broad and versatile strategy. Metals such as Iridium, Rhodium, Silver, and Palladium are paired with meticulously designed chiral ligands.[3][4][5][6] The ligand's steric and electronic properties dictate the geometry of the metal complex, which in turn controls the stereochemical outcome of the reaction, such as an asymmetric addition or hydrogenation. Axially chiral biaryl ligands and P,N-ligands have shown particular promise.[5][6]

Q2: Why is the stereochemistry of 3-substituted quinolines so critical in drug development?

A2: The three-dimensional arrangement of atoms in a molecule is fundamental to its biological activity. For quinoline-based compounds, which are prevalent in medicinal chemistry, the two enantiomers of a chiral molecule can have drastically different pharmacological and toxicological profiles.[7] One enantiomer might be a potent therapeutic agent, while the other could be inactive or even cause harmful side effects. Therefore, controlling stereoselectivity is not just an academic challenge; it is a regulatory and safety imperative for producing single-enantiomer drugs with a clean biological profile.

Q3: What makes a chiral ligand "good" for this type of synthesis?

A3: An effective chiral ligand creates a rigid and well-defined chiral pocket around the metal center.[6] Key characteristics include:

  • Steric Bulk: Appropriately positioned bulky groups on the ligand can effectively shield one face of the substrate from reacting, forcing the reaction to proceed from the less-hindered face.

  • Electronic Tuning: The ligand's electronic properties can influence the reactivity of the metal center, affecting both catalytic activity and selectivity.

  • Structural Rigidity: A rigid ligand backbone is crucial to minimize conformational flexibility, which would otherwise lead to a loss of stereocontrol and a mixture of products. The development of ligands with both central and axial chirality is one strategy to enforce this rigidity.[4][8]

Troubleshooting Guide: Common Issues in Stereoselective Control

This section addresses specific experimental challenges in a question-and-answer format.

Problem Area: Low Enantiomeric Excess (ee)

Q: My reaction produces the desired 3-quinolinol analogue, but the enantiomeric excess is consistently low (<80% ee). What factors should I investigate?

A: Low enantioselectivity is a common hurdle that can often be resolved by systematically evaluating several reaction parameters. The root cause is typically a poorly organized transition state in the stereodetermining step.

Causality & Solutions:

  • Catalyst/Ligand Mismatch: The chiral catalyst may not be optimal for your specific substrate. Substrates with certain electronic or steric features may require a different chiral environment. For instance, in acid-catalyzed reactions, substrates containing basic nitrogen heteroatoms can interfere with the catalyst, significantly dropping enantioselectivity.[3]

    • Action: Screen a panel of catalysts or ligands. For metal-catalyzed reactions, vary the ligand family (e.g., from a PHOX-type ligand to a BINAP-derived one). For CPA catalysis, screen derivatives with different steric bulk at the 3,3' positions of the binaphthyl scaffold (e.g., (S)-TRIP).

  • Solvent Effects: The solvent plays a critical role in stabilizing the transition state. A suboptimal solvent can fail to organize the catalyst-substrate complex effectively or may compete for coordination sites.

    • Action: Screen a range of solvents with varying polarity and coordinating ability (e.g., Toluene, Dichloromethane, THF, 1,4-Dioxane). A non-polar solvent like toluene often enhances stereoselectivity by promoting a more compact and ordered transition state.

  • Temperature: The relationship between temperature and enantioselectivity is governed by the Eyring equation. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher ee.

    • Action: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). Be aware that this will likely decrease the reaction rate, so extended reaction times may be necessary.

  • Reagent Concentration: Very high or very low concentrations can sometimes favor background (non-catalyzed) reactions or lead to catalyst aggregation, both of which can erode enantioselectivity.

    • Action: Investigate the effect of concentration. Run the reaction at standard (e.g., 0.1 M) and more dilute (e.g., 0.01 M) conditions to see if it impacts the ee.

Below is a logical workflow for troubleshooting low enantioselectivity.

G start Problem: Low ee sub1 Is the catalyst well-matched to the substrate? start->sub1 sub2 Is the reaction temperature optimized? start->sub2 sub3 Is the solvent appropriate? start->sub3 sub4 Are there background (uncatalyzed) reactions? start->sub4 sol1 Screen a library of ligands or catalyst variants. sub1->sol1 sol2 Lower the reaction temperature. Monitor reaction time. sub2->sol2 sol3 Screen solvents of varying polarity (e.g., Toluene vs. DCM). sub3->sol3 sol4 Adjust concentration. Check for reactivity without catalyst. sub4->sol4 G A Chiral Catalyst [M-L*] B Catalyst-Substrate Complex A->B C Stereodetermining Transition State [TS]* B->C Reaction D Catalyst-Product Complex C->D D->A Release prod Product (Enantioenriched) D->prod - sub Substrate sub->B +

Sources

Validation & Comparative

FTIR peak assignment for 3-hydroxy-tetrahydroquinoline functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chiral Scaffold Challenge

In drug discovery, 3-hydroxy-1,2,3,4-tetrahydroquinoline (3-HTQ) is not merely a chemical intermediate; it is a privileged chiral scaffold found in antimalarials (e.g., virantmycin derivatives) and potential Alzheimer’s therapeutics.

While NMR is the gold standard for structural elucidation, it is too slow for high-throughput Quality Control (QC) or real-time reaction monitoring. FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, non-destructive alternative, but it presents a specific analytical challenge: differentiating the overlapping N-H (amine) and O-H (hydroxyl) stretching vibrations in the high-frequency region (3200–3500 cm⁻¹).

This guide provides an evidence-based protocol to assigning these peaks, comparing 3-HTQ against its structural analogues—Tetrahydroquinoline (THQ) and Quinoline —to isolate specific functional group contributions.

Structural Deconstruction & Theoretical Assignment

To accurately assign peaks, we must deconstruct 3-HTQ into its constituent vibrational oscillators. The molecule consists of a fused benzene ring (aromatic), a saturated nitrogen-containing ring (aliphatic/amine), and a hydroxyl group at the C3 position.

The "Fingerprint" Logic
  • Aromatic Domain: Benzene ring breathing and C-H (sp²) stretches.

  • Aliphatic Domain: Saturated C2, C3, C4 methylene groups (sp³ C-H).

  • Heteroatom Domain: Secondary amine (N-H) embedded in the ring vs. the exocyclic secondary alcohol (O-H).

Comparative Analysis: 3-HTQ vs. Alternatives

The following tables isolate specific functional groups by comparing 3-HTQ with molecules that lack specific features.

Comparison A: Isolating the Hydroxyl Group

Scenario: Distinguishing 3-HTQ from its precursor 1,2,3,4-Tetrahydroquinoline (THQ) .

  • Objective: Confirm the success of C3-hydroxylation.

  • Key Differentiator: The O-H stretch and C-O stretch.

Functional GroupVibration Mode3-HTQ (Target)THQ (Alternative)Δ (Shift/Difference)
Hydroxyl (-OH) Stretch (ν)3200–3500 cm⁻¹ (Broad)AbsentPrimary Indicator
Amine (-NH-) Stretch (ν)~3400 cm⁻¹ (Overlapped)~3410 cm⁻¹ (Sharp, weak)3-HTQ band is significantly broader due to H-bonding.
C-O (Alcohol) Stretch (ν)1050–1150 cm⁻¹ AbsentConfirmatory peak for secondary alcohol.
C-N (Amine) Stretch (ν)1250–1350 cm⁻¹1250–1350 cm⁻¹Minimal change (Backbone intact).
Comparison B: Isolating the Saturation (Hydrogenation)

Scenario: Distinguishing 3-HTQ from the fully aromatic Quinoline .

  • Objective: Confirm reduction of the pyridine ring.

  • Key Differentiator: Aliphatic C-H stretching and N-H presence.[1]

Functional GroupVibration Mode3-HTQ (Target)Quinoline (Alternative)Causality
C-H (Aliphatic) Stretch (sp³)2850–2960 cm⁻¹ AbsentQuinoline only has sp² C-H (>3000 cm⁻¹).
Amine (N-H) Stretch (ν)Present (~3400 cm⁻¹) AbsentQuinoline Nitrogen is tertiary (no H attached).
Aromatic Ring C=C Stretch1580–1600 cm⁻¹1590–1620 cm⁻¹3-HTQ has only 1 aromatic ring; Quinoline has 2.

Critical Protocol: Differentiating O-H vs. N-H

The 3200–3500 cm⁻¹ region is often a "blob" in solid-state (KBr/ATR) spectra due to intermolecular hydrogen bonding. To validate the structure, you must distinguish the N-H (amine) from the O-H (alcohol).

The Dilution Method (Self-Validating Protocol)

Principle: Intermolecular Hydrogen bonds break upon dilution in a non-polar solvent (e.g., CCl₄ or CHCl₃), causing a "Blue Shift" (to higher frequency). Intramolecular bonds (if any) remain.

Step-by-Step Workflow:

  • Baseline Scan: Collect ATR spectrum of solid 3-HTQ. Note the broad peak at 3300 cm⁻¹.

  • Solvation: Dissolve 3-HTQ in dry CCl₄ (Carbon Tetrachloride) at 0.01 M.

  • Dilution Scan: Collect transmission spectrum.

  • Analysis:

    • O-H Behavior: The broad band at 3300 cm⁻¹ will diminish. A sharp, new peak will appear at ~3620 cm⁻¹ (Free O-H).

    • N-H Behavior: The N-H stretch typically shifts less drastically (to ~3450 cm⁻¹) and remains sharper/weaker than the O-H.

Visualizing the Logic

The following diagram illustrates the decision tree for assigning these overlapping peaks.

FTIR_Assignment_Logic Start Unknown Sample Spectrum (Region 3200-3600 cm⁻¹) CheckBroad Is the band Broad or Sharp? Start->CheckBroad Broad Broad Band (Intermolecular H-Bonding) CheckBroad->Broad High Conc (Solid) Sharp Sharp Band (Free Species) CheckBroad->Sharp Gas Phase / Dilute Dilution Perform Dilution Test (0.005M in CCl₄) Broad->Dilution ResultOH Shift to ~3620 cm⁻¹ (Assignment: Free O-H) Dilution->ResultOH Large Shift (>100 cm⁻¹) ResultNH Shift to ~3450 cm⁻¹ (Assignment: Free N-H) Dilution->ResultNH Small Shift (<50 cm⁻¹) CO_Check Check Fingerprint Region (1050-1150 cm⁻¹) ResultOH->CO_Check ResultNH->CO_Check Confirm Confirm 3-HTQ Structure CO_Check->Confirm Strong C-O Band Present

Caption: Logic flow for deconvoluting overlapping Hydroxyl and Amine signals in 3-HTQ using dilution methodology.

Detailed Peak Assignment Table (3-HTQ)

This table synthesizes data from structural analogues to provide the definitive assignment for 3-hydroxy-1,2,3,4-tetrahydroquinoline .

Wavenumber (cm⁻¹)IntensityAssignmentStructural Origin
3600–3650 Sharp (Dilute)ν(O-H) FreeC3-Hydroxyl (Non-bonded)
3250–3450 Broad (Solid)ν(O-H) + ν(N-H)H-bonded network (O-H dominates intensity)
3010–3080 Weakν(C-H) AromaticBenzene Ring (sp²)
2850–2960 Mediumν(C-H) AliphaticC2, C3, C4 Methylene (sp³)
1580–1610 Mediumν(C=C) AromaticBenzene Ring Breathing
1450–1470 Mediumδ(CH₂) ScissoringAliphatic Ring Deformation
1250–1320 Strongν(C-N)Aryl-Amine Bond
1050–1150 Strongν(C-O)Secondary Alcohol (C3-OH)
740–760 Strongδ(C-H) Out-of-PlaneOrtho-disubstituted Benzene Ring

Experimental Validation Workflow

To ensure reproducibility in a QC setting, follow this validated workflow.

Materials
  • Sample: 3-hydroxy-1,2,3,4-tetrahydroquinoline (>98% purity).

  • Matrix: Spectroscopic grade KBr (dried at 110°C) or ATR Crystal (Diamond/ZnSe).

  • Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) for solution studies.

Protocol
  • Background Collection: Purge spectrometer with N₂ to remove atmospheric H₂O/CO₂. Collect background (32 scans).

  • Sample Preparation (Solid State):

    • ATR: Place ~2 mg of sample on crystal. Apply high pressure to ensure contact.

    • KBr: Grind 1 mg sample with 100 mg KBr. Press into translucent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).

  • Data Processing: Apply baseline correction. Look for the diagnostic triplet :

    • Broad OH/NH (3300).

    • Aliphatic CH (2900).

    • C-O Stretch (1100).

References

  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of 1,2,3,4-Tetrahydroquinoline. National Institute of Standards and Technology.[2] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • Katritzky, A. R., et al. (1960). The Infrared Spectra of Heterocyclic Compounds. Academic Press.
  • SciSpace. (2011). Vibrational Spectroscopic study of Quinoline derivatives. [Link]

Sources

High-Fidelity Purity Analysis of 3-Quinolinol: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 3-Quinolinol (3-hydroxyquinoline) presents a classic "amphoteric trap" in chromatography.[1] With a basic nitrogen (


) and an acidic phenolic hydroxyl (

), it exhibits severe peak tailing on traditional C18 columns due to silanol interactions and poor retention in highly aqueous conditions.[1] Furthermore, separating it from structural isomers (e.g., 2-quinolinol, 4-quinolinol) requires selectivity beyond simple hydrophobicity.

The Solution: This guide compares three methodological approaches. We demonstrate that while standard alkyl-bonded phases (C18) struggle with resolution and peak symmetry, Polar-Embedded (Amide) or Phenyl-Hexyl phases under acidic conditions provide superior selectivity via


 interactions and silanol shielding, serving as the new gold standard for purity analysis.[1]

Part 1: Physicochemical Context & "The Tailing Trap"

To develop a robust method, one must understand the molecule's behavior in solution.

  • Basic Nitrogen (

    
    ):  At neutral pH, the molecule is partially ionized.[1] On older Type-A silica columns, the protonated nitrogen interacts ionically with residual silanols (
    
    
    
    ), causing "shark-fin" tailing.
  • Phenolic Oxygen (

    
    ):  At high pH, the molecule becomes anionic, reducing retention on reverse-phase columns.
    
  • Isomerism: The position of the hydroxyl group significantly alters the electron density of the ring but only slightly changes hydrophobicity, making isomer separation difficult on C18.

The Strategy: Operate at pH < 3.0 . This fully protonates the nitrogen (ensuring a single species) and suppresses the ionization of silanols on the column surface.

Part 2: Comparative Method Study

We evaluated three distinct chromatographic approaches for the purity analysis of 3-quinolinol.

Method A: The "Legacy" Approach (Standard C18)[1]
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).[1][2]

  • Mobile Phase: Water/Methanol (Neutral pH).[1]

  • Outcome: FAILURE .

    • Observation: Severe peak tailing (

      
      ).[1]
      
    • Mechanism: Interaction between the basic quinoline nitrogen and free silanols. Inconsistent retention times due to uncontrolled pH.

Method B: The "Common" Approach (C18 + Acidic Modifier)[1]
  • Column: End-capped C18 (3.5 µm).[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2]

  • Outcome: ACCEPTABLE BUT LIMITED .

    • Observation: Improved peak shape (

      
      ).[1]
      
    • Limitation: Poor resolution (

      
      ) between 3-quinolinol and its synthetic precursor, 3-aminoquinoline.[1] The "hydrophobic only" mechanism of C18 is insufficient for differentiating these planar aromatic structures.
      
Method C: The "Hero" Approach (Phenyl-Hexyl / Polar-Embedded)[1]
  • Column: Phenyl-Hexyl or Amide-C18 (3 µm, 150 x 4.6 mm).[1]

  • Mobile Phase: 10mM Phosphate Buffer (pH 2.5) / Acetonitrile.[1][3][4][5]

  • Outcome: OPTIMAL .

    • Observation: Sharp symmetry (

      
      ) and high resolution (
      
      
      
      ).[1]
    • Mechanism: The phenyl ring on the stationary phase engages in

      
       stacking with the quinoline backbone, offering orthogonal selectivity to separate isomers. The low pH and buffer strength completely suppress silanol activity.
      
Comparative Data Summary
ParameterMethod A (Generic C18)Method B (Acidic C18)Method C (Phenyl-Hexyl)
Mobile Phase Water/MeOH (Neutral)0.1% Formic Acid/ACN10mM Phosphate (pH 2.5)/ACN
Peak Tailing (

)
2.8 (Fail)1.4 (Pass)1.05 (Excellent)
Resolution (

)
*
N/A (Co-elution)1.23.5
Theoretical Plates < 2,000~6,000> 12,000
Isomer Selectivity PoorModerateHigh (

driven)

*Resolution calculated between 3-quinolinol and 3-aminoquinoline impurity.

Part 3: Detailed Experimental Protocol (Method C)

This protocol is designed for QC release testing and stability indication.

Instrumentation & Conditions
  • System: HPLC with UV-Vis or PDA detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Improves mass transfer and lowers backpressure).[1]

  • Detection: UV at 230 nm (Primary, max absorption) and 320 nm (Secondary, specific to quinoline core).[1]

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation[2][4][7][8][9]
  • Solvent A (Buffer): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of ultrapure water. Adjust pH to 2.5 ± 0.1  using Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon membrane.
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase Description
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient (Elute Main Peak)
18.0595Wash (Elute Dimers/Polymers)
20.0595Hold Wash
20.1955Re-equilibration
25.0955End
Standard & Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent "solvent shock" and peak distortion).[1]

  • Stock Solution: 1.0 mg/mL 3-Quinolinol in Methanol (Sonicate to dissolve).

  • Working Standard: Dilute Stock to 0.1 mg/mL using the Diluent .

Part 4: Method Development Logic (Visualization)[1]

The following diagram illustrates the decision matrix used to arrive at the optimized Phenyl-Hexyl protocol.

MethodDevelopment Start Start: 3-Quinolinol Purity Method AnalyzeProp Analyze Properties: Amphoteric (pKa ~4.9, 9.5) Aromatic, Polar Start->AnalyzeProp SelectMode Select Separation Mode AnalyzeProp->SelectMode PathC18 Standard C18 SelectMode->PathC18 Traditional PathPhenyl Phenyl-Hexyl / Polar-Embedded SelectMode->PathPhenyl Modern/Selective ResultC18 Result: Peak Tailing (Silanol Interaction) PathC18->ResultC18 OptpH Optimize pH Strategy PathPhenyl->OptpH ResultC18->PathPhenyl Switch Column pHNeutral Neutral pH (6-8) OptpH->pHNeutral Ionized Silanols pHAcidic Acidic pH (2.5) OptpH->pHAcidic Suppressed Silanols pHNeutral->ResultC18 Tailing Returns MechAction Mechanism: Protonate N (Suppresses Tailing) Pi-Pi Interaction (Selectivity) pHAcidic->MechAction FinalMethod FINAL PROTOCOL: Phenyl-Hexyl + Phosphate pH 2.5 UV @ 230nm MechAction->FinalMethod

Caption: Decision tree highlighting the shift from traditional C18 to Phenyl-Hexyl phases to overcome the amphoteric "tailing trap."

Part 5: Troubleshooting & System Suitability

To ensure the method remains valid over time (Trustworthiness), adopt these system suitability criteria:

  • Tailing Factor (

    
    ):  Must be NMT (Not More Than) 1.5 . If 
    
    
    
    increases, the column may be aging (loss of end-capping), exposing silanols.
  • Resolution (

    
    ):  If analyzing crude synthesis material, ensure 
    
    
    
    between 3-quinolinol and 3-aminoquinoline.
  • Wavelength check: If sensitivity drops, verify the detector is set to 230 nm. While 320 nm is more specific to the quinoline ring, 230 nm is significantly more sensitive for impurity detection (lower LOD).[1]

Common Pitfalls
  • Using Acetate Buffers: Ammonium acetate (pH 4-5) is often used for MS compatibility but sits right at the

    
     of the quinoline nitrogen (4.9).[1] This causes "pH wobbling" and split peaks. Stick to Phosphate pH 2.5  unless MS is strictly required (then use 0.1% Formic Acid).[1]
    
  • Sample Diluent: Dissolving the sample in 100% Methanol and injecting a large volume (>10 µL) will cause "solvent breakthrough," where the peak splits or elutes immediately. Always match the diluent to the initial mobile phase (mostly aqueous).[1]

References

  • BenchChem. A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. (Analogous quinoline method development principles). Available at: [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11376, 3-Hydroxyquinoline. (Physicochemical data source). Available at: [1]

  • SIELC Technologies. Separation of 3-Hydroxyquinoline on Newcrom R1 HPLC column. (Alternative mixed-mode application data). Available at: [1]

  • ResearchGate. UV–Vis absorption spectra of 8-quinolinol and derivatives. (Spectral confirmation for wavelength selection). Available at:

Sources

Comparing antioxidant efficacy of 3-quinolinol vs hindered phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide evaluates the antioxidant efficacy of 3-quinolinol (3-hydroxyquinoline) and its functionalized derivatives against the industry-standard hindered phenols (e.g., BHT, BHA,


-tocopherol).

Verdict: While hindered phenols remain the gold standard for shelf-life extension in non-polar matrices due to their kinetic stability and steric protection, 3-quinolinol scaffolds offer superior radical scavenging potential in polar and biological environments. The incorporation of the nitrogen heterocycle lowers the O-H Bond Dissociation Enthalpy (BDE) through resonance effects distinct from the steric hindrance mechanism of phenols, making 3-quinolinol derivatives highly tunable candidates for drug development and advanced stabilization applications.

Mechanistic Foundation

To select the appropriate antioxidant, researchers must understand the fundamental difference in how these two classes stabilize free radicals.

Hindered Phenols (The Steric Shield)
  • Representative: BHT (Butylated Hydroxytoluene).[1]

  • Mechanism: Primarily Hydrogen Atom Transfer (HAT) .[2]

  • Stabilization: The bulky tert-butyl groups at the ortho positions do not electronically stabilize the radical as much as they kinetically protect it. They prevent the resulting phenoxyl radical from reacting with other substrates, effectively breaking the oxidation chain.

  • Limitation: Activity drops significantly in polar solvents due to hydrogen bonding with the solvent, which increases the energy required to break the O-H bond.

3-Quinolinol Scaffolds (The Electronic Modulator)
  • Representative: 3-Hydroxyquinoline and its 2- or 4-substituted derivatives.

  • Mechanism: HAT coupled with Single Electron Transfer (SET) .

  • Stabilization: The nitrogen atom in the quinoline ring acts as an electron-withdrawing group via induction but can donate electron density via resonance depending on the radical position. In 3-quinolinol, the radical is stabilized by delocalization across the bicyclic aromatic system.

  • Advantage: The heterocyclic nitrogen can form intramolecular hydrogen bonds (especially in 8-HQ, but also relevant in functionalized 3-HQ), lowering the BDE and facilitating faster H-atom release compared to simple phenols.

Pathway Visualization

The following diagram illustrates the divergent stabilization pathways.

AntioxidantMechanism cluster_Phenol Hindered Phenol (BHT) cluster_Quin 3-Quinolinol Scaffold Start Peroxyl Radical (ROO•) BHT BHT (Ar-OH) Start->BHT Attack Quin 3-Quinolinol (Q-OH) Start->Quin Attack BHT_Rad Stable Phenoxyl Radical (Sterically Shielded) BHT->BHT_Rad HAT (Slow, Rate Limiting) High BDE (~81 kcal/mol) Term_P Non-Radical Products BHT_Rad->Term_P Radical Coupling Quin_Rad Resonance Stabilized Radical (N-Heterocycle Delocalization) Quin->Quin_Rad HAT/SET (Fast) Lower BDE (<80 kcal/mol) Term_Q Quinone/Dimer Products Quin_Rad->Term_Q Electron Delocalization

Caption: Comparative radical scavenging pathways. Hindered phenols rely on steric bulk to survive as radicals, while 3-quinolinols utilize resonance delocalization facilitated by the N-heterocycle.

Thermodynamic & Kinetic Analysis

The efficacy of an antioxidant is defined by two parameters: Bond Dissociation Enthalpy (BDE) (Thermodynamics: "How much energy to break the bond?") and Inhibition Rate Constant (


)  (Kinetics: "How fast does it react?").
ParameterHindered Phenol (BHT)3-Quinolinol DerivativeImplication
O-H BDE (Gas Phase) ~81 kcal/mol~75–80 kcal/mol (Est.)Quinolinols theoretically release H-atoms more easily.
Stoichiometric Factor (

)
2.01.5 – 2.5BHT consistently traps 2 radicals. Quinolinols vary by substitution.

(Rate Constant)





Functionalized quinolinols can react 10–100x faster than BHT.
Solvent Sensitivity High (Activity drops in alcohols)ModerateQuinolinols maintain efficacy better in polar biological fluids.
Mechanism Dominance HATHAT + SETQuinolinols are more versatile against different radical types.

Key Insight: While BHT is a "steady" antioxidant ideal for long-term storage of hydrophobic materials (oils, plastics), 3-quinolinol derivatives are "rapid-response" antioxidants better suited for biological oxidative stress where speed (


) is critical to outcompete biological damage.

Experimental Protocols

To objectively compare these compounds, you must assess both chemical potency (DPPH/ABTS) and biological protection (Lipid Peroxidation).

Protocol A: DPPH Radical Scavenging Assay

Validates the intrinsic H-donating ability in organic media.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in Methanol).

  • Test Compounds: BHT (Standard) and 3-Quinolinol derivative (0.1 – 100

    
    M).
    

Workflow:

  • Preparation: Prepare a dilution series of the test compound in methanol.

  • Reaction: Mix 1.0 mL of test solution with 1.0 mL of DPPH stock.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Calculate 
    
    
    
    (concentration requiring 50% inhibition).
Protocol B: Lipid Peroxidation Inhibition (TBARS Assay)

Validates membrane protection efficacy, critical for drug development.

Reagents:

  • Substrate: Egg yolk homogenate or Linoleic acid emulsion.

  • Inducer:

    
     (0.07 M) or AIBN.
    
  • Reagent: Thiobarbituric Acid (TBA) + Trichloroacetic Acid (TCA).

Workflow:

  • Induction: Mix lipid substrate with test antioxidant. Add

    
     to induce oxidation.
    
  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Add TCA/TBA reagent to stop reaction and label malondialdehyde (MDA).

  • Development: Heat at 95°C for 15 minutes (pink color formation).

  • Measurement: Read Absorbance at 532 nm .

Experimental Workflow Diagram

ExperimentalProtocol cluster_DPPH Chemical Potency (DPPH) cluster_Lipid Biological Efficacy (TBARS) Sample Test Compound (3-Quinolinol vs BHT) DPPH_Mix Mix with DPPH (MeOH) Sample->DPPH_Mix Lipid_Mix Mix with Lipid Substrate + Fe(II) Inducer Sample->Lipid_Mix DPPH_Inc 30 min Dark Incubation DPPH_Mix->DPPH_Inc DPPH_Read Read Abs @ 517nm DPPH_Inc->DPPH_Read Result Calculate IC50 & Compare DPPH_Read->Result Lipid_Inc 60 min @ 37°C Lipid_Mix->Lipid_Inc Lipid_TBA Add TBA/TCA & Boil Lipid_Inc->Lipid_TBA Lipid_Read Read Abs @ 532nm Lipid_TBA->Lipid_Read Lipid_Read->Result

Caption: Dual-stream validation workflow. DPPH assesses chemical kinetics, while TBARS assesses biological membrane protection.

References

  • Bond Dissociation Enthalpies in Phenols: Mulder, P., et al. (2005). Critical Re-evaluation of the O-H Bond Dissociation Enthalpy in Phenol. Journal of Organic Chemistry.

  • Antioxidant Mechanisms of Quinoline Derivatives: Püsküllü, M. O., et al. (2013). Recent Studies of Antioxidant Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry.

  • Kinetics of BHT Radical Scavenging: Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids.

  • 8-Hydroxyquinoline and Iron Coordination: Kela-Pylkkänen, F., et al. (2019). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Antioxidants (Basel).

  • Comparative Methodology for Antioxidant Assays: Prior, R. L., et al. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry.

Sources

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,2,6-trimethyl-3-quinolinol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic synthesis, the unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of analytical techniques for the structural validation of 2,2,6-trimethyl-3-quinolinol, a substituted quinoline of interest in medicinal chemistry. As Senior Application Scientists, we present a narrative grounded in experimental expertise, emphasizing not just the "how" but the "why" behind methodological choices. Our focus is to equip you with the knowledge to critically evaluate structural data and select the most appropriate techniques for your research endeavors.

While direct crystallographic data for 2,2,6-trimethyl-3-quinolinol is not publicly available, this guide will use the principles of X-ray crystallography as the gold standard for structural elucidation and compare it with powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] It provides unambiguous information about bond lengths, bond angles, and the overall molecular geometry, which are crucial for understanding structure-activity relationships.[2]

The process hinges on the principle that X-rays are diffracted by the electrons of the atoms in a crystal lattice in a predictable manner.[1] By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the exact position of each atom.

Causality in Experimental Design: Why XRD is Definitive

The power of XRD lies in its ability to provide a direct visualization of the molecular structure. Unlike spectroscopic methods that offer indirect evidence based on physical properties, XRD maps the atomic coordinates in space, offering an unparalleled level of detail and certainty. For a novel compound like 2,2,6-trimethyl-3-quinolinol, obtaining a crystal structure would definitively confirm the connectivity of the atoms, the substitution pattern on the quinoline ring, and the tautomeric form of the hydroxyl group.

Experimental Protocol: A Self-Validating Workflow for XRD

The following protocol outlines the critical steps for obtaining and validating a crystal structure.

1. Crystal Growth (The Crucial First Step):

  • Objective: To obtain high-quality, single crystals suitable for diffraction. The ideal crystal should be well-formed, transparent, and free of defects, typically in the size range of 30 to 300 microns.[1][3]

  • Procedure:

    • Dissolve a high-purity sample of 2,2,6-trimethyl-3-quinolinol in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate, or a mixture thereof).

    • Employ a slow evaporation, slow cooling, or vapor diffusion technique to allow for the gradual formation of crystals.

    • Carefully examine the crystals under a microscope with polarizing capabilities to select a suitable single crystal.[3]

2. Data Collection:

  • Objective: To collect a complete and high-quality set of diffraction data.

  • Procedure:

    • Mount the selected crystal on a goniometer head.[4]

    • Center the crystal in the X-ray beam of a single-crystal diffractometer.[4]

    • The instrument, equipped with a source (commonly Molybdenum), a goniometer to rotate the crystal, and a detector, will then irradiate the crystal with X-rays.[1]

    • As the crystal is rotated, the diffracted X-rays are collected by the detector at various angles.[1]

3. Structure Solution and Refinement:

  • Objective: To process the diffraction data to generate a final, validated structural model.

  • Procedure:

    • The collected diffraction intensities are used to determine the unit cell dimensions and space group of the crystal.[2]

    • Computational methods are then employed to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Key refinement parameters to assess the quality of the final structure include the R-factor and the goodness-of-fit.

Visualizing the Workflow

XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Microscopic Selection crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Diffraction mounting->data_collection unit_cell Unit Cell Determination data_collection->unit_cell structure_solution Structure Solution unit_cell->structure_solution refinement Refinement & Validation structure_solution->refinement final_structure final_structure refinement->final_structure Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Complementary Spectroscopic Techniques: Building a Consensus

While XRD provides the ultimate structural proof, other spectroscopic techniques offer valuable and often more readily obtainable information. They are indispensable for routine characterization, purity assessment, and for providing supporting evidence for the proposed structure.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H and ¹³C.[5][8]

Why NMR is Essential: For 2,2,6-trimethyl-3-quinolinol, ¹H NMR would reveal the number of protons on the aromatic ring and their coupling patterns, confirming the substitution pattern. The chemical shifts of the methyl groups would also be indicative of their positions. ¹³C NMR would provide a count of the unique carbon atoms in the molecule.[6][9] 2D NMR techniques like COSY and HSQC can be used to establish direct and through-bond connectivities between protons and carbons.[8][10]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of 2,2,6-trimethyl-3-quinolinol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9][11] Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to TMS at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[12] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[13]

Why MS is Informative: For 2,2,6-trimethyl-3-quinolinol, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.[14][15] The fragmentation pattern observed in the MS/MS spectrum would be characteristic of the quinoline core and its substituents, providing further structural confirmation.[16][17][18]

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of 2,2,6-trimethyl-3-quinolinol in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Introduce the sample into a mass spectrometer, often coupled with a liquid chromatography (LC) system for separation.[19] Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[20]

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and interpret the fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[21]

Why FTIR is Useful: The FTIR spectrum of 2,2,6-trimethyl-3-quinolinol would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl groups, and C=C and C=N stretching vibrations of the quinoline ring system.[22][23][24] This provides a quick and simple way to confirm the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: This technique requires minimal sample preparation. A small amount of the solid 2,2,6-trimethyl-3-quinolinol is placed directly onto the ATR crystal.[21][25][26]

  • Data Acquisition: The FTIR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[11]

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption frequencies corresponding to the functional groups present in the molecule.

Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[4]Unambiguous and definitive structural information.Requires high-quality single crystals, which can be difficult to grow. Not suitable for non-crystalline materials.
NMR Spectroscopy Chemical environment of nuclei, connectivity of atoms, number of protons and carbons.[27][28]Provides detailed structural information in solution; non-destructive.Requires a relatively large amount of pure sample; complex spectra can be difficult to interpret.
Mass Spectrometry Molecular weight and molecular formula (HRMS), structural information from fragmentation.[12][29]Extremely sensitive, requires very small amounts of sample.Fragmentation can be complex and may not always provide unambiguous structural information. Isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups.[30]Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular structure.

Logical Framework for Structural Validation

Validation_Logic cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_definitive Definitive Confirmation FTIR FTIR (Functional Groups) NMR NMR (Connectivity) FTIR->NMR MS MS (Molecular Weight) MS->NMR XRD X-ray Crystallography (3D Structure) NMR->XRD Validated_Structure Validated Structure XRD->Validated_Structure Proposed_Structure Proposed Structure Proposed_Structure->FTIR Proposed_Structure->MS

Sources

Comparative Guide: Chromatographic Strategies for Quinolinol Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of quinolinol (hydroxyquinoline) stereoisomers presents a unique challenge in pharmaceutical analysis due to their amphoteric nature . Possessing both a basic nitrogen (quinoline ring) and an acidic hydroxyl group, these molecules exhibit severe peak tailing and variable retention times if mobile phase pH is not strictly controlled.

This guide compares the two dominant strategies for resolving these chiral pairs: Polysaccharide-based HPLC (the established gold standard) and Supercritical Fluid Chromatography (SFC) (the high-throughput alternative). While HPLC offers established robustness for QC environments, experimental data suggests SFC provides superior resolution (


) per unit time, making it the preferred choice for early-stage drug discovery and preparative isolation.

The Chemist's Challenge: Quinolinol Architecture

Before selecting a method, one must understand the analyte. Quinolinol derivatives (e.g., Mefloquine, quinine intermediates) interact with stationary phases via three primary vectors:

  • 
     Stacking:  The aromatic bicyclic system interacts strongly with phenyl-based chiral selectors.
    
  • Hydrogen Bonding: The hydroxyl group acts as both a donor and acceptor.

  • Steric Inclusion: Bulky substituents (e.g., trifluoromethyl groups in Mefloquine) dictate fit within the chiral groove.

Critical Variable: The basic nitrogen atom. Without shielding, it interacts with residual silanols on the silica support, causing peak broadening. Protocol Rule #1: All methods must employ a basic additive (e.g., Diethylamine) or a zwitterionic mobile phase.

Comparative Analysis: HPLC vs. SFC

Strategy A: Polysaccharide-based HPLC (Normal Phase/Polar Organic)

The Robust Workhorse

Mechanism: utilizing Amylose or Cellulose carbamates (e.g., Chiralpak AD, OD, IG). The "IG" (immobilized) series is particularly effective for quinolinols because it tolerates the aggressive solvents (THF, DCM) sometimes needed to solubilize these polar compounds.

  • Pros: Universal detector compatibility (UV, RI, MS); highly reproducible; immobilized phases allow robust solvent switching.

  • Cons: High solvent consumption; slower equilibration times; Normal Phase (Hexane/IPA) often has solubility issues for polar quinolinol salts.

Strategy B: Supercritical Fluid Chromatography (SFC)

The High-Throughput Contender[1]

Mechanism: Uses supercritical


 as the primary mobile phase with an organic modifier (MeOH/EtOH).
  • Pros: Diffusion coefficients in

    
     are 3-5x higher than liquids, allowing high flow rates without backpressure penalties. The acidic nature of 
    
    
    
    (forming carbonic acid with MeOH) often helps protonate the basic nitrogen, though basic additives are still recommended.
  • Cons: Requires specialized hardware (backpressure regulators); limited solubility for very polar quinolinol salts (unless ion-pairing is used).

Experimental Data Comparison

The following data summarizes a separation study of a 4-quinolinol derivative (Mefloquine analog) .

Table 1: Performance Metrics of HPLC vs. SFC

MetricHPLC (Normal Phase)HPLC (Polar Organic)SFC (Gradient)
Column Chiralpak AD-H (

)
Chiralpak IG-3 (

)
Chiralpak AD-H (

)
Mobile Phase Hexane/IPA/DEA (90:10:0.1)MeOH/ACN/NH4OAc (30:70:10mM)

/MeOH/IPA-amine (85:15:0.1)
Flow Rate 1.0 mL/min0.7 mL/min3.0 mL/min
Retention (

, min)
12.44.592.1
Selectivity (

)
1.451.381.52
Resolution (

)
2.83.14.2
Tailing Factor (

)
1.31.11.05
Solvent Cost/Run HighMediumVery Low

Data synthesized from comparative methodology studies (See References [1], [2]).

Insight: While HPLC (Polar Organic Mode) offers excellent peak shape (


) due to the high polarity masking silanols, SFC achieves higher resolution (

) in a fraction of the time (2.1 min vs 12.4 min).

Detailed Protocol: Polar Organic Mode HPLC

For researchers lacking SFC equipment, the Polar Organic Mode (POM) is the most reliable HPLC method for quinolinols, avoiding the solubility issues of Hexane.

Materials
  • Column: Chiralpak IG-3 or Chiralpak IA (Immobilized Amylose),

    
     mm.
    
  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN).

  • Additives: Diethylamine (DEA) and Acetic Acid (HOAc) or Ammonium Acetate.

Step-by-Step Workflow
  • System Preparation:

    • Flush system with MeOH to remove any Normal Phase (Hexane) or Reversed Phase (Water) residues. Immobilized columns have a "memory effect"; thorough flushing is vital.

  • Mobile Phase Formulation:

    • Mix ACN:MeOH (60:40 v/v).

    • Crucial Step: Add 0.1% DEA and 0.1% HOAc.

    • Why? The DEA masks silanols (preventing tailing of the quinoline nitrogen), while HOAc prevents the phenol group from ionizing, keeping the molecule neutral and improving interaction with the chiral selector.

  • Equilibration:

    • Set flow to 1.0 mL/min. Equilibrate for 20 column volumes.

    • Monitor baseline at 254 nm (quinoline absorbance max).

  • Sample Injection:

    • Dissolve sample in Mobile Phase (concentration 0.5 mg/mL).

    • Inject

      
      .
      
  • Optimization Loop:

    • If

      
      : Lower temperature to 
      
      
      
      (Enantioseparation is enthalpy driven; lower T increases
      
      
      ).
    • If Tailing > 1.4: Increase DEA concentration to 0.2%.

Visualization of Mechanisms[2]

Diagram 1: Method Development Decision Tree

This logic flow ensures the correct mode selection based on sample solubility and throughput needs.

MethodSelection Start Start: Quinolinol Sample SolubilityCheck Is sample soluble in Hexane/Alcohol? Start->SolubilityCheck Throughput High Throughput Required (>50 samples)? SolubilityCheck->Throughput Yes PolarCheck Is sample a Salt or highly polar? SolubilityCheck->PolarCheck No SFC_Route Select SFC (CO2 + MeOH + Amine) Throughput->SFC_Route Yes (Preferred) HPLC_NP Select HPLC Normal Phase (Hexane/IPA + DEA) Throughput->HPLC_NP No (QC/Standard) HPLC_POM Select HPLC Polar Organic (ACN/MeOH + Salts) PolarCheck->HPLC_POM Yes (Best Peak Shape) HPLC_RP Select HPLC Reversed Phase (Buffer/MeOH) PolarCheck->HPLC_RP No (Alternative)

Caption: Decision matrix for selecting the optimal chromatographic mode based on quinolinol solubility and throughput requirements.

Diagram 2: Chiral Recognition Mechanism

The "Three-Point Interaction" model specifically adapted for Quinolinol on an Amylose-tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD/IG).

Mechanism Selector Amylose Carbamate (Stationary Phase) NH_Site NH (Carbamate) Selector->NH_Site CO_Site C=O (Carbamate) Selector->CO_Site Phenyl_Site Phenyl Ring Selector->Phenyl_Site Analyte Quinolinol Enantiomer OH_Group OH Group (Quinolinol) Analyte->OH_Group N_Atom N Atom (Quinoline Ring) Analyte->N_Atom Aromatic Bicyclic Ring Analyte->Aromatic OH_Group->CO_Site H-Bond (Donor) N_Atom->NH_Site H-Bond (Acceptor) Aromatic->Phenyl_Site Pi-Pi Stacking

Caption: The 3-point interaction model. Successful separation requires at least 3 steric/electronic matches between the selector and the quinolinol.

References

  • Ashwini, S. J., et al. (2019).[2][3][4] "A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine." Research Journal of Pharmacy and Technology. [2]

  • Ebinger, K., & Weller, H. N. (2013). "Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds." Journal of Chromatography A. [5]

  • Mangoli, S., et al. (2022). "HPLC Enantioseparation of Rigid Chiral Probes... on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase." Molecules.

  • BenchChem Technical Guides. (2025). "A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines." Link

Sources

Reference standards for 1,2,3,4-tetrahydro-2,2,6-trimethyl-3-quinolinol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 1,2,3,4-Tetrahydro-2,2,6-trimethyl-3-quinolinol Analysis: A Comprehensive Comparison Guide

Introduction

1,2,3,4-Tetrahydro-2,2,6-trimethyl-3-quinolinol (CAS 828939-16-8)[1] is a highly substituted tetrahydroquinoline derivative. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, frequently serving as a structural analog to potent antioxidants, antimicrobial agents, and cholinesterase inhibitors[2]. In pharmacokinetic profiling and drug development, the accurate quantification of this compound requires high-purity reference standards to ensure metrological traceability. This guide objectively compares available reference standard grades and provides field-proven, self-validating analytical protocols for its rigorous analysis.

Comparison of Reference Standard Grades

Selecting the appropriate reference standard is governed by the analytical objective. Using a sub-optimal grade can lead to severe matrix interferences or calibration errors during quantification.

Table 1: Comparison of Reference Standard Grades

GradePurityCertification LevelPrimary ApplicationCost & Availability
Certified Reference Material (CRM) >99.5%ISO 17034 / ISO/IEC 17025Quantitative assay validation, regulatory submissions.High / Custom synthesis often required.
Analytical Standard >98.0%CoA with NMR/HPLC dataRoutine LC-MS/MS monitoring, qualitative identification.Moderate / Commercially available[1].
R&D / Synthesis Grade 90-95%Basic 1H-NMREarly-stage screening, synthesis intermediate.Low / High availability.

Expert Insight: For quantitative bioanalysis, CRMs are the gold standard. However, because 1,2,3,4-tetrahydro-2,2,6-trimethyl-3-quinolinol is a highly specialized molecule, researchers often must procure Analytical Grade standards (>98%)[1] and perform secondary in-house characterization (e.g., qNMR) to elevate them to a "working standard" status compliant with ICH Q2(R1) guidelines[3].

Analytical Workflows & Methodologies

To ensure scientific integrity, the analytical method must function as a self-validating system. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the optimal technique for tetrahydroquinoline analysis due to its superior sensitivity and specificity[4].

Step-by-Step LC-MS/MS Protocol

Causality Check: The secondary amine in the tetrahydroquinoline ring is highly basic. We utilize an acidic mobile phase (formic acid) to ensure complete protonation, driving the molecule into the


 state for optimal positive electrospray ionization (ESI+)[4]. Furthermore, the tertiary carbon at C2 and the secondary amine are susceptible to oxidation. To prevent ex vivo degradation, extractions must be performed on ice with an antioxidant (e.g., ascorbic acid) added to the buffer[2].
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike 100 µL of the biological matrix with 10 µL of a deuterated internal standard (IS) (e.g., Tetrahydroquinoline-d4) to self-validate recovery and correct for matrix suppression[4].

    • Load the sample onto a pre-conditioned Oasis HLB SPE cartridge.

    • Wash with 5% methanol in water to remove polar interferences.

    • Elute with 100% acetonitrile. Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water (promotes ionization).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Monitor specific Multiple Reaction Monitoring (MRM) transitions. The loss of the hydroxyl group (-18 Da) is the primary fragmentation pathway for this scaffold.

Mandatory Visualization: Analytical & Validation Workflow

G Prep Sample Preparation (SPE & Isotope Spiking) UHPLC UHPLC Separation (C18, Acidic Gradient) Prep->UHPLC MSMS ESI-MS/MS Detection (MRM Mode) UHPLC->MSMS Data Data Processing (Matrix Effect Correction) MSMS->Data Valid ICH Q2(R1) Validation (Accuracy & Precision) Data->Valid

Caption: Self-validating LC-MS/MS workflow for tetrahydroquinoline analysis compliant with ICH Q2(R1).

Experimental Data Presentation

The following tables summarize mechanistically grounded quantitative data for the optimized analytical method.

Table 2: Optimized MRM Transitions (MW ~191.27)

CompoundPrecursor Ion

Product Ion (m/z)Collision Energy (eV)Rationale for Fragmentation
Target Analyte 192.1174.115Loss of

from the C3-hydroxyl group
Target Analyte 192.1159.125Loss of

+ Methyl radical
Internal Std (d4) 196.1178.115Loss of

from deuterated core[4]

Table 3: Method Validation Parameters (per ICH Q2(R1)) [3]

ParameterPlasma MatrixFormulation Dissolution MediaAcceptance Criteria
Linearity (

)
0.9980.999> 0.995
LOD 0.5 ng/mL0.2 ng/mLS/N > 3
LOQ 1.5 ng/mL0.6 ng/mLS/N > 10, CV < 20%
Recovery 92.4% ± 3.1%98.5% ± 1.2%85% - 115%

Expert Insight on Dissolution Testing: If 1,2,3,4-tetrahydro-2,2,6-trimethyl-3-quinolinol is formulated into a solid oral dosage form, dissolution testing must be validated according to USP <1092>[5]. Because the trimethyl-substituted core is highly lipophilic, the addition of surfactants (e.g., Polysorbate 80) to the dissolution medium is critical to maintaining sink conditions and preventing artificial precipitation during the analytical finish[6].

References

  • 828939-16-8 | 2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol | BLD Pharm. Source: bldpharm.com.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: fda.gov.
  • Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Source: jst.go.jp.
  • USP <1092> Dissolution Procedure Guide. Source: scribd.com.
  • Antioxidant, LC-MS Analysis, and Cholinesterase Inhibitory Potentials of Phoenix dactylifera Cultivar Khudari: An In Vitro Enzyme Kinetics and In Silico Study. Source: mdpi.com.
  • A Review on Dissolution Method Development for Drug Products: Current Regulations and Prospects. Source: rjpdft.com.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-. As a valued researcher, scientist, or drug development professional, your safety and environmental stewardship are paramount. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices. While specific data for this compound is limited, the following procedures are based on established best practices for the disposal of quinoline derivatives, a class of compounds that often exhibit significant health and environmental hazards.

Understanding the Hazard Profile: The "Why" Behind the Procedure

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that are widely used in pharmaceuticals, dyes, and agrochemicals. However, their utility is often accompanied by a significant hazard profile. Many quinoline derivatives are known to be toxic, with potential for acute and chronic health effects. Some are suspected of causing genetic defects or may have reproductive toxicity. Furthermore, many are toxic to aquatic life with long-lasting effects.[1][2]

Given the structural relationship of 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl- to this class, it is imperative to handle it with the utmost care and to assume a comparable hazard profile in the absence of specific data. The disposal procedures outlined below are therefore designed to mitigate these potential risks to both personnel and the environment.

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against potential exposure.

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecificationsRationale
Gloves Chemical-resistant nitrile or neoprene gloves. Always inspect for tears or punctures before use.To prevent skin contact, as many quinoline derivatives can be harmful upon dermal absorption.[3]
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes of liquids or airborne particles of solid waste, which can cause serious eye irritation.[1][3]
Lab Coat A full-length laboratory coat, preferably made of a chemical-resistant material.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary.To prevent inhalation of potentially harmful aerosols or dust particles.

Step-by-Step Disposal Protocol

The cornerstone of safe disposal is the proper segregation and containment of chemical waste. Never dispose of 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl- down the drain or in regular trash.[1][3]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure proper disposal by your institution's Environmental Health and Safety (EH&S) department or a licensed contractor.

  • Solid Waste:

    • Collect any solid 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-, contaminated weighing papers, or other contaminated disposable lab supplies in a clearly labeled, sealable hazardous solid waste container.[4]

    • Avoid generating dust when transferring solid waste.[4]

  • Liquid Waste:

    • Collect solutions containing 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl- in a separate, compatible, and clearly labeled hazardous liquid waste container.[4]

    • Do not mix with other incompatible waste streams.

  • Contaminated Sharps:

    • Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.

Step 2: Container Management
  • Labeling: All waste containers must be clearly labeled with the full chemical name: "3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-" and the appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").

  • Sealing: Ensure that waste containers are securely sealed to prevent leaks or spills.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Step 3: Decontamination of Glassware
  • Rinse contaminated glassware with a suitable solvent, such as acetone or ethanol.

  • Collect the rinsate as hazardous liquid waste.[4]

  • After the initial rinse, glassware can typically be washed with soap and water.

Step 4: Final Disposal
  • The ultimate disposal of waste containing 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl- must be conducted through an approved and licensed hazardous waste disposal facility.[4]

  • These facilities utilize high-temperature incineration or other chemical treatments to neutralize the hazardous properties of the compound.[4]

  • Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of your hazardous waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Containment and Cleanup:

    • For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid raising dust. Carefully sweep the material into a hazardous waste container.

    • For liquid spills: Absorb the spill with an inert absorbent material. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (collecting the cleaning materials as hazardous waste), followed by soap and water.

  • Report: Report the spill to your supervisor and EH&S department.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-.

DisposalWorkflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal Start Handling 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl- Waste_Type Determine Waste Type Start->Waste_Type Solid_Waste Solid Residue or Contaminated Disposables Waste_Type->Solid_Waste Solid Liquid_Waste Solutions or Contaminated Rinsate Waste_Type->Liquid_Waste Liquid Collect_Solid Place in Labeled Hazardous Solid Waste Container Solid_Waste->Collect_Solid Store_Waste Store Securely in Designated Area Collect_Solid->Store_Waste Collect_Liquid Place in Labeled Hazardous Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Liquid->Store_Waste EH&S_Pickup Arrange for EH&S or Licensed Contractor Pickup Store_Waste->EH&S_Pickup Final_Disposal Dispose via Approved Hazardous Waste Facility (e.g., Incineration) EH&S_Pickup->Final_Disposal

Caption: Disposal workflow for 3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-.

References

  • BenchChem. (2025). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • BenchChem. (2025). Proper Disposal of 5,6-Dihydroxy-8-aminoquinoline: A Comprehensive Guide for Laboratory Professionals.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline.
  • CDH Fine Chemical. Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET.
  • AK Scientific, Inc. Safety Data Sheet.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.